molecular formula C36H50N4O7S2 B15555538 Sulfo-Cy3 amine

Sulfo-Cy3 amine

Cat. No.: B15555538
M. Wt: 714.9 g/mol
InChI Key: ZVOZJQQPUBRDRD-UHFFFAOYSA-N
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Description

Sulfo-Cy3 amine is a useful research compound. Its molecular formula is C36H50N4O7S2 and its molecular weight is 714.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H50N4O7S2

Molecular Weight

714.9 g/mol

IUPAC Name

(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C36H50N4O7S2/c1-35(2)28-24-26(48(42,43)44)17-19-30(28)39(5)32(35)14-13-15-33-36(3,4)29-25-27(49(45,46)47)18-20-31(29)40(33)23-12-8-9-16-34(41)38-22-11-7-6-10-21-37/h13-15,17-20,24-25H,6-12,16,21-23,37H2,1-5H3,(H2-,38,41,42,43,44,45,46,47)

InChI Key

ZVOZJQQPUBRDRD-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

What are the properties of Sulfo-Cy3 amine?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sulfo-Cy3 Amine

Introduction

This compound is a water-soluble, orange-fluorescent dye widely utilized in biological and biomedical research for labeling and tracking biomolecules.[1] As a derivative of the cyanine (B1664457) dye Cy3, it features a primary amine group for covalent attachment and sulfonate groups that confer high water solubility.[1][2] This enhanced hydrophilicity makes it an excellent choice for conjugating to proteins, nucleic acids, and other molecules in aqueous environments.[1] The dye is known for its high photostability, bright fluorescence, and pH insensitivity over a broad range, making it a versatile tool for various applications including fluorescence microscopy, flow cytometry, and bioconjugation.[1][3][4][5][6]

Core Properties

The functional characteristics of this compound are defined by its chemical, physical, and spectral properties. The primary amine group allows for its reaction with electrophilic substances such as carboxylic acids, activated NHS esters, and carbonyls (aldehydes, ketones).[3][5][7]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. The addition of sulfonate groups significantly increases its water solubility compared to its non-sulfonated counterpart.[2]

PropertyValueReferences
Molecular Formula C₃₆H₅₀N₄O₇S₂[7][8]
Molecular Weight ~714.94 g/mol [6][8]
Appearance Dark red solid[6][8]
Solubility Water, Alcohols, DMSO, DMF[3][7][8]
Purity ≥95%[7][8]
CAS Number 2183440-43-7[6][7][8]
Spectral Properties

This compound exhibits strong fluorescence in the orange-red region of the visible spectrum.[1] Its spectral characteristics make it compatible with common laser lines (e.g., 532 nm, 555 nm) and standard filter sets like those for TRITC.[3][5]

PropertyValueReferences
Excitation Maximum (λ_max) ~548 - 555 nm[3][7][8]
Emission Maximum (λ_em) ~563 - 572 nm[3][7][8]
Extinction Coefficient ~162,000 M⁻¹cm⁻¹[7][8]
Fluorescence Quantum Yield (Φ) ~0.1[7][8]
Correction Factor at 260 nm (CF₂₆₀) 0.03[8]
Correction Factor at 280 nm (CF₂₈₀) 0.06[8]

Experimental Protocols and Applications

This compound's primary utility lies in its ability to be conjugated to biomolecules. The amine group serves as a reactive handle for labeling molecules that contain accessible carboxylic acids or other electrophilic groups.

General Protein Labeling Protocol via EDC/NHS Chemistry

This protocol describes a general workflow for conjugating this compound to a protein with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues) using EDC and NHS chemistry.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1.5 M Hydroxylamine, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF

Methodology:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of at least 2 mg/mL.

  • Carboxyl Group Activation:

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS (e.g., 10 mg/mL in Activation Buffer).

    • Add a molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an intermediate NHS ester.

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.[9]

  • Conjugation Reaction:

    • Adjust the pH of the activated protein solution to ~8.3 by adding the Reaction Buffer.

    • Slowly add the dissolved this compound to the activated protein solution while stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1, but this should be optimized.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): Stop the reaction by adding the Quenching Buffer and incubating for an additional hour at room temperature.[9]

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[10] Elute with an appropriate buffer (e.g., PBS, pH 7.4). The first colored fraction to elute contains the protein-dye conjugate.

Determining the Degree of Labeling (DOL):

The DOL, or the average number of dye molecules per protein molecule, can be calculated using spectrophotometry.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~548 nm, A_dye).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_dye × CF₂₈₀)] / ε_protein (where CF₂₈₀ is the dye's correction factor at 280 nm and ε_protein is the molar extinction coefficient of the protein).

  • Calculate the DOL:

    • DOL = A_dye / (ε_dye × Protein Concentration (M)) (where ε_dye is the molar extinction coefficient of the dye).

Visualizations

Conceptual Structure of this compound

cluster_Indolenine1 Indolenine Ring 1 cluster_Polymethine Polymethine Bridge cluster_Indolenine2 Indolenine Ring 2 Indolenine1 Indolenine Sulfonate1 SO₃⁻ Indolenine1->Sulfonate1 Sulfonate Group Alkyl1 Alkyl Chain Indolenine1->Alkyl1 N-substitution Polymethine -(CH=CH)-CH= Indolenine1->Polymethine Indolenine2 Indolenine Polymethine->Indolenine2 AlkylAmine Alkyl-NH₂ Sulfonate2 SO₃⁻ Indolenine2->Sulfonate2 Sulfonate Group Indolenine2->AlkylAmine Reactive Amine

Caption: Conceptual diagram of this compound's key functional groups.

Workflow for Protein Conjugation

A 1. Prepare Protein Solution (Amine-free buffer, pH 6.0) B 2. Activate Carboxyl Groups (Add EDC and NHS) A->B 15-30 min incubation D 4. Conjugation Reaction (Mix activated protein and dye, pH 8.3) B->D Adjust pH C 3. Prepare this compound (Dissolve in DMSO) C->D E 5. Quench Reaction (Add Hydroxylamine, optional) D->E 1-2 hours incubation F 6. Purify Conjugate (Size-Exclusion Chromatography) E->F G 7. Characterize (Measure Absorbance, Calculate DOL) F->G

Caption: Workflow for labeling proteins with this compound.

Application in Immunofluorescence

cluster_Cell Biological Sample Antigen Target Antigen Cell Cell Surface Antibody Primary Antibody Antibody->Antigen Binds to Target LabeledAb Sulfo-Cy3 Labeled Secondary Ab LabeledAb->Antibody Binds to Primary Ab Signal Fluorescent Signal (563 nm) LabeledAb->Signal Emits Light

Caption: Use of a Sulfo-Cy3 labeled antibody in indirect immunofluorescence.

References

Sulfo-Cy3 Amine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Sulfo-Cy3 amine, a water-soluble fluorescent dye essential for labeling biomolecules in a variety of research, diagnostic, and drug development applications. This document details its chemical structure, reactivity, and key performance data, along with comprehensive experimental protocols and visual diagrams to aid researchers in its effective application.

Core Properties and Structure

This compound is a derivative of the cyanine (B1664457) dye Cy3, featuring a primary amine group for covalent conjugation and sulfonate groups that confer high water solubility.[1] This increased hydrophilicity makes it particularly suitable for labeling proteins and other biological molecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function.[1] The dye is known for its high photostability and bright fluorescence emission in the orange-red region of the spectrum.[2]

The chemical structure of this compound is characterized by two sulfonated indole (B1671886) rings connected by a polymethine chain, with a linker arm terminating in a primary amine. This primary amine serves as the reactive handle for conjugation to various electrophilic groups on target biomolecules.

Caption: Chemical Structure of this compound.

Quantitative Data Summary

The optical and physical properties of this compound are summarized in the table below, providing researchers with the necessary data for experimental design and analysis.

PropertyValue
Molecular Formula C₃₆H₅₀N₄O₇S₂
Molecular Weight 714.93 g/mol
Excitation Maximum (λex) 548 nm
Emission Maximum (λem) 563 nm
Molar Extinction Coefficient 162,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield 0.1
Solubility High in water, DMSO, and DMF
Appearance Dark red solid

Reactivity and Conjugation Chemistry

The reactivity of this compound is centered around its terminal primary amine group. This nucleophilic amine readily reacts with various electrophilic functional groups on target biomolecules, such as proteins, nucleic acids, and other ligands, to form stable covalent bonds. Common reaction partners include:

  • Activated Esters (e.g., NHS esters): this compound efficiently reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This is a widely used method for labeling biomolecules that have been functionalized with an NHS ester.

  • Carboxylic Acids: In the presence of carbodiimide (B86325) crosslinkers, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), this compound can be conjugated to carboxylic acid groups on a target molecule to form an amide linkage.[3]

  • Aldehydes and Ketones: The primary amine can undergo reductive amination with aldehydes and ketones in the presence of a reducing agent like sodium cyanoborohydride to form a stable carbon-nitrogen bond.

The sulfonate groups on the cyanine core do not participate in the conjugation reaction but are crucial for maintaining the dye's solubility in aqueous buffers, which helps to prevent aggregation and non-specific binding during the labeling process.

Reaction of this compound with an NHS Ester SulfoCy3 Sulfo-Cy3-NH₂ Conjugate Sulfo-Cy3-Amide-Biomolecule SulfoCy3->Conjugate + NHSEster Biomolecule-NHS Ester NHSEster->Conjugate NHS NHS (leaving group) Conjugate->NHS releases

Caption: this compound conjugation with an NHS Ester.

Experimental Protocols

The following are generalized protocols for labeling biomolecules with this compound. It is recommended to optimize the reaction conditions, particularly the dye-to-biomolecule molar ratio, for each specific application.

Protein Labeling via Activated Carboxyl Groups

This protocol describes the labeling of a protein with this compound by first activating the protein's carboxyl groups with EDC and NHS.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., MES or PBS, pH 6.0 for activation; pH 7.2-7.5 for conjugation)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 2-10 mg/mL.

  • Activation of Protein:

    • Prepare fresh solutions of EDC and NHS in water or DMSO.

    • Add a 10 to 20-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents: Immediately purify the activated protein from excess EDC and NHS using a desalting column pre-equilibrated with Conjugation Buffer.

  • Conjugation Reaction:

    • Dissolve this compound in the Conjugation Buffer.

    • Immediately add a 10 to 20-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[4] The first colored band to elute is the labeled protein.

General Workflow for Biomolecule Labeling

The following diagram illustrates a typical workflow for the labeling and purification of a biomolecule with this compound.

General Biomolecule Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Biomolecule Prepare Biomolecule (e.g., Protein in PBS) Activate Activate Biomolecule (if necessary, e.g., with EDC/NHS) Biomolecule->Activate Dye Prepare this compound (dissolve in buffer) Conjugate Conjugation Reaction (mix activated biomolecule and dye) Dye->Conjugate Activate->Conjugate Quench Quench Reaction (e.g., with Tris buffer) Conjugate->Quench Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify Analyze Analyze Labeled Biomolecule (e.g., Spectrophotometry) Purify->Analyze

Caption: A generalized workflow for biomolecule labeling.

Conclusion

This compound is a versatile and highly effective fluorescent probe for the labeling of a wide range of biomolecules. Its excellent water solubility, high photostability, and well-defined reactivity make it an invaluable tool for researchers in cell biology, immunology, and drug discovery. The protocols and data provided in this guide are intended to serve as a starting point for the successful application of this compound in your research endeavors.

References

Sulfo-Cy3 Amine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Sulfo-Cy3 amine, a water-soluble fluorescent dye widely utilized in biological research. Tailored for researchers, scientists, and professionals in drug development, this document details the dye's photophysical properties, experimental protocols for its application, and a generalized workflow for bioconjugation.

Core Photophysical Properties of this compound

This compound is a sulfonated cyanine (B1664457) dye, a modification that confers excellent water solubility, making it highly suitable for labeling biological molecules in aqueous environments.[1][2] Its bright fluorescence and high photostability make it a robust tool for a variety of fluorescence-based applications.[3] The key photophysical characteristics of this compound are summarized below.

PropertyValueReference
Maximum Excitation Wavelength (λex) 548 nm[3][4]
Maximum Emission Wavelength (λem) 563 nm
Molar Extinction Coefficient (ε) 162,000 M-1cm-1
Fluorescence Quantum Yield (Φ) 0.1
Molecular Weight 714.94 g/mol
Solubility Soluble in water, DMSO, DMF, and alcohols

Experimental Protocols

The primary amine group on Sulfo-Cy3 allows for its conjugation to molecules containing electrophilic groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. Below is a generalized protocol for labeling proteins with an amine-reactive partner, which would then be conjugated to this compound. For direct conjugation of this compound to a molecule, the target molecule must possess an amine-reactive group.

Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein that has been activated with an amine-reactive crosslinker (e.g., containing an NHS ester).

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Amine-reactive crosslinker (e.g., NHS ester)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the labeling reaction.

  • Dye Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the amine-reactive crosslinker to the protein can be used for the initial activation step.

    • Following protein activation, the this compound is added. The molar ratio of this compound to the activated protein will also need to be optimized.

    • Slowly add the dissolved this compound to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Elute with an appropriate buffer (e.g., PBS, pH 7.2-7.4). The first colored fraction will be the labeled protein.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 548 nm (for Sulfo-Cy3).

Experimental Workflow and Signaling Pathway Visualization

While this compound is a tool for visualization and not typically involved in modulating specific signaling pathways, the following diagrams illustrate the general experimental workflow for bioconjugation and a conceptual representation of how the labeled molecule might be used in a cellular context.

experimental_workflow Experimental Workflow for this compound Bioconjugation cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer) conjugation Conjugation Reaction (1-2 hours at room temperature, protected from light) protein_prep->conjugation dye_prep Prepare this compound Solution (10 mg/mL in DMSO/DMF) dye_prep->conjugation quenching Quench Reaction (e.g., with Tris buffer) conjugation->quenching purification Purify Conjugate (e.g., Size-Exclusion Chromatography) quenching->purification analysis Characterize Conjugate (Determine Degree of Labeling) purification->analysis

Caption: A diagram illustrating the major steps in a typical bioconjugation experiment using this compound.

conceptual_application Conceptual Application of a Sulfo-Cy3 Labeled Ligand cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Sulfo-Cy3 Labeled Ligand receptor Cell Surface Receptor ligand->receptor Binding signaling Downstream Signaling Cascade receptor->signaling Activation internalization Endocytosis & Trafficking receptor->internalization

Caption: A conceptual diagram showing a Sulfo-Cy3 labeled ligand interacting with a cell surface receptor to initiate downstream signaling and internal trafficking.

References

How does Sulfo-Cy3 amine bind to proteins?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Conjugation of Sulfo-Cy3 Amine to Proteins

This guide provides a detailed overview of the chemical principles and practical methodologies for covalently binding this compound to proteins. It is intended for researchers, scientists, and drug development professionals who utilize fluorescently labeled proteins for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.

Introduction to this compound

This compound is a bright, water-soluble fluorescent dye belonging to the cyanine (B1664457) family.[1][2] Its key features include an amine group (-NH2) for conjugation and sulfonate groups that confer high water solubility, making it ideal for bioconjugation in aqueous environments.[2][3][4] The dye is characterized by its orange fluorescence, with excitation and emission maxima typically around 554 nm and 568 nm, respectively, and is relatively insensitive to pH in the range of 4 to 10.[1][2] The primary amine serves as the reactive moiety for covalently attaching the dye to target proteins.[3][5]

The Core Binding Chemistry: Amide Bond Formation via Carbodiimide Coupling

The fundamental mechanism for binding this compound to a protein is the formation of a stable amide bond between the dye's primary amine and a carboxyl group (-COOH) on the protein.[1][3][4] These carboxyl groups are present on the side chains of acidic amino acid residues (aspartic acid, glutamic acid) and at the C-terminus of the polypeptide chain.

This conjugation does not occur spontaneously. It requires a chemical coupling strategy, most commonly a two-step process facilitated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[6][7][8]

The process unfolds as follows:

  • Activation of Protein Carboxyl Groups : EDC reacts with the carboxyl groups on the protein to form a highly reactive but unstable O-acylisourea intermediate.[9]

  • Formation of a Stable Intermediate : To improve efficiency and stability, Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to create a more stable Sulfo-NHS ester.[6][8][9] This amine-reactive ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[8]

  • Nucleophilic Attack and Amide Bond Formation : The primary amine of the Sulfo-Cy3 molecule performs a nucleophilic attack on the carbonyl carbon of the stable Sulfo-NHS ester, displacing the Sulfo-NHS group and forming a stable, covalent amide bond that permanently links the dye to the protein.[10]

The use of Sulfo-NHS is crucial as it significantly enhances the coupling efficiency and allows for a two-step reaction protocol.[8]

Chemical Reaction Pathway

The following diagram illustrates the two-step chemical reaction for conjugating this compound to a protein's carboxyl group using EDC and Sulfo-NHS.

G cluster_step1 Step 1: Activation of Carboxyl Group cluster_step2 Step 2: Amine Coupling Protein_COOH Protein-COOH O_Acylisourea O-acylisourea intermediate (unstable) Protein_COOH->O_Acylisourea + EDC EDC EDC Sulfo_NHS Sulfo-NHS Protein_SNHS Protein-Sulfo-NHS ester (semi-stable) O_Acylisourea->Protein_SNHS + Sulfo-NHS Conjugate Protein-CO-NH-Sulfo-Cy3 (Stable Amide Bond) Protein_SNHS->Conjugate + Sulfo-Cy3-NH2 Sulfo_Cy3_Amine Sulfo-Cy3-NH2

Carbodiimide-mediated coupling of this compound to a protein.

Quantitative Parameters for Optimal Conjugation

The efficiency of the labeling reaction is dependent on several factors, including pH, temperature, and the molar ratio of the reactants. The table below summarizes key quantitative parameters for the EDC/Sulfo-NHS coupling chemistry.

ParameterStep 1: Carboxyl Activation (EDC/Sulfo-NHS)Step 2: Amine Coupling (to Sulfo-NHS ester)Rationale & Notes
Optimal pH 4.7 - 6.07.2 - 8.5The activation reaction with EDC is most efficient in a slightly acidic, non-amine, non-carboxylate buffer like MES.[6][8] The amine coupling step requires a slightly alkaline pH to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.[11][12]
Reaction Buffer MES BufferPBS or Bicarbonate BufferBuffers containing primary amines (e.g., Tris) or carboxylates must be avoided during the activation step as they will compete with the reaction.[12][13]
Reagent Concentration 2-10 mM EDC, 5-25 mM Sulfo-NHS5-20 fold molar excess of dye to proteinThese are typical starting concentrations. The optimal molar ratio of dye to protein should be determined empirically to achieve the desired degree of labeling (DOL) and avoid over-labeling, which can lead to fluorescence quenching or loss of protein function.[11][12]
Reaction Time 15 - 30 minutes1 - 4 hours (or overnight at 4°C)The Sulfo-NHS ester has a limited half-life in aqueous solution (e.g., 1 hour at pH 8), so the amine-containing dye should be added promptly after the activation step.[6][8]
Temperature Room TemperatureRoom Temperature or 4°CReactions are typically performed at room temperature. For sensitive proteins or to slow the rate of hydrolysis, the amine coupling step can be performed at 4°C.[7]

Detailed Experimental Protocol

This protocol provides a general two-step method for labeling a protein with this compound. The amounts should be scaled according to the specific protein and desired final product.

Materials:

  • Protein of interest (in an amine-free and carboxylate-free buffer, e.g., PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 (or hydroxylamine/glycine)

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

Step 1: Activation of the Protein

  • Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL.

  • Prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer immediately before use, as EDC is moisture-sensitive and hydrolyzes quickly.[7] A typical concentration is 10 mg/mL for each.

  • Add the EDC solution to the protein solution to a final concentration of ~2-4 mM.

  • Immediately add the Sulfo-NHS solution to a final concentration of ~5-10 mM.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation with this compound

  • Optional but Recommended: Remove excess EDC and byproducts by passing the activated protein solution through a desalting column equilibrated with cold Coupling Buffer (PBS, pH 7.2).[6] This prevents EDC from cross-linking the this compound to other proteins.

  • Dissolve this compound in the Coupling Buffer.

  • Add the this compound solution to the activated protein solution. A 10- to 20-fold molar excess of dye over protein is a common starting point.

  • Incubate the mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

Step 3: Quenching and Purification

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM (e.g., Tris or glycine). Incubate for 15-30 minutes. This step terminates the reaction by consuming any remaining reactive Sulfo-NHS esters.[6]

  • Purify the Sulfo-Cy3-labeled protein from excess, unreacted dye and byproducts. This is typically achieved using a desalting or size-exclusion chromatography column.[12][13]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental protocol for protein labeling.

G Start Start: Prepare Protein in Amine-Free Buffer Prepare_Reagents Prepare fresh EDC and Sulfo-NHS solutions Start->Prepare_Reagents Activation Step 1: Activate Protein (Add EDC, then Sulfo-NHS) Start->Activation Prepare_Reagents->Activation Incubate_Activation Incubate 15-30 min at Room Temp Activation->Incubate_Activation Purify_Activated Optional: Purify activated protein (Desalting Column) Incubate_Activation->Purify_Activated Conjugation Step 2: Conjugate (Mix activated protein with dye) Incubate_Activation->Conjugation If not purifying Purify_Activated->Conjugation Prepare_Dye Prepare this compound Solution Prepare_Dye->Conjugation Incubate_Conjugation Incubate 2h-overnight, protected from light Conjugation->Incubate_Conjugation Quench Step 3: Quench Reaction (Add Tris or Glycine) Incubate_Conjugation->Quench Purify_Final Purify Labeled Protein (Size-Exclusion Chromatography) Quench->Purify_Final Analysis Analyze Conjugate (Spectroscopy for DOL) Purify_Final->Analysis End End: Store Labeled Protein Analysis->End

Workflow for labeling proteins with this compound.

Conclusion

The conjugation of this compound to proteins via EDC/Sulfo-NHS chemistry is a robust and effective method for producing fluorescently labeled biomolecules. This process leverages the formation of a stable amide bond between the dye's primary amine and the protein's carboxyl groups. By carefully controlling key parameters such as pH, reagent concentrations, and reaction times, researchers can achieve optimal labeling for a wide range of downstream applications in biological research and diagnostics.

References

Unveiling the Fluorescence Quantum Yield of Sulfo-Cy3 Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of Sulfo-Cy3 amine, a widely used fluorescent dye in biological research and drug development. This document details the core photophysical properties, factors influencing its fluorescence, and standardized experimental protocols for its characterization and application.

Core Photophysical Properties of this compound

This compound is a water-soluble cyanine (B1664457) dye characterized by its bright orange fluorescence. The sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling biological macromolecules in aqueous environments. The key photophysical parameters are summarized in the table below.

PropertyValueReference
Fluorescence Quantum Yield (Φ) ~0.1 (in aqueous solution)
Molar Extinction Coefficient (ε) ~162,000 cm⁻¹M⁻¹
Absorption Maximum (λ_abs) ~548 nm
Emission Maximum (λ_em) ~563 nm
Solubility High in water, DMSO, DMF, and alcohols
pH Insensitivity Fluorescence is stable between pH 4 and 10

Factors Influencing the Fluorescence Quantum Yield

The fluorescence quantum yield of this compound is not an immutable constant but is highly dependent on its local environment. Understanding these factors is critical for the accurate interpretation of fluorescence-based assays.

Solvent Viscosity

One of the primary non-radiative decay pathways for cyanine dyes like Cy3 is cis-trans isomerization of the polymethine bridge in the excited state. Increasing the viscosity of the solvent restricts this rotation, thereby decreasing the rate of non-radiative decay and increasing the fluorescence quantum yield.

Solvent EnvironmentEffect on Quantum YieldMechanism
Low Viscosity (e.g., water, methanol) LowerIncreased rate of non-radiative decay via cis-trans isomerization.
High Viscosity (e.g., glycerol, when bound to macromolecules) HigherSteric hindrance reduces the rate of cis-trans isomerization, favoring radiative decay (fluorescence).
Conjugation to Biomolecules

When this compound is conjugated to biomolecules such as proteins or nucleic acids, its fluorescence quantum yield can be significantly altered. This is due to the change in the microenvironment surrounding the dye.

Conjugation TargetObserved Effect on Quantum YieldRationale
Single-stranded DNA (ssDNA) Significant IncreaseThe dye can intercalate or bind in a way that restricts its rotational freedom, thus increasing fluorescence.
Double-stranded DNA (dsDNA) Decrease compared to ssDNA conjugateThe conformation of the dye within the duplex structure can lead to quenching effects.
Proteins/Antibodies Variable (can increase or decrease)The effect depends on the specific site of conjugation and the local amino acid environment. Stacking interactions with aromatic amino acids can lead to quenching.
pH

The fluorescence intensity of this compound is remarkably stable over a broad pH range, from pH 4 to 10. This makes it a robust fluorophore for a wide variety of biological applications that may involve different pH conditions.

Temperature

As with most fluorophores, the fluorescence quantum yield of this compound is temperature-dependent. Increased temperature generally leads to a decrease in fluorescence intensity. This is primarily due to an increase in the rate of non-radiative decay processes, including internal conversion and collisional quenching.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of this compound can be determined using the comparative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials:

  • This compound solution of unknown quantum yield

  • Standard fluorophore solution with a known quantum yield (e.g., Rhodamine B in ethanol, Φ = 0.65)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • High-purity solvents (e.g., spectroscopic grade ethanol, ultrapure water)

  • Calibrated cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the this compound and the standard fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for all measurements and should be a wavelength at which both the sample and the standard absorb.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

  • Calculate the quantum yield of the this compound (Φ_x) using the following equation:

    Φ_x = Φ_std * (m_x / m_std) * (n_x / n_std)²

    Where:

    • Φ_std is the quantum yield of the standard

    • m_x and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

    • n_x and n_std are the refractive indices of the sample and standard solutions, respectively (if the solvents are the same, this term is 1).

Protocol for Conjugating this compound to an Antibody

This protocol outlines the general steps for labeling an antibody with an amine-reactive derivative of Sulfo-Cy3 (e.g., Sulfo-Cy3 NHS ester).

Materials:

  • Antibody solution (in a buffer free of primary amines, e.g., PBS)

  • Sulfo-Cy3 NHS ester

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare the dye: Dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Reaction: Add the reactive dye solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column. The first colored fraction to elute will be the labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for the dye).

Visualizations

Experimental_Workflow_Quantum_Yield cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_calc Final Calculation A Prepare Dilute Solutions (Sample & Standard) Abs < 0.1 B Measure Absorbance Spectra (UV-Vis) A->B C Measure Fluorescence Spectra (Spectrofluorometer) A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Calculate Slopes (m_x, m_std) E->F G Calculate Quantum Yield (Φ_x) using Comparative Equation F->G

Caption: Workflow for determining fluorescence quantum yield.

Bioconjugation_Workflow A Prepare Antibody in Amine-Free Buffer (pH 8.3) C Mix Antibody and Dye (Molar Ratio Optimization) A->C B Prepare Sulfo-Cy3 NHS Ester in Anhydrous DMSO B->C D Incubate (1-2h, RT, Dark) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Characterize (Degree of Labeling) E->F

The Photostability of Sulfo-Cy3 Amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photostability of fluorescent probes is paramount for generating reliable and reproducible data. This in-depth technical guide explores the photostability of Sulfo-Cy3 amine, a widely used orange-fluorescent dye, under various experimental conditions. By understanding the factors that influence its fluorescent properties, researchers can optimize their imaging experiments to acquire high-quality data.

This compound is a sulfonated cyanine (B1664457) dye valued for its high water solubility and bright fluorescence, making it a popular choice for labeling proteins, nucleic acids, and other biomolecules[1][2][3]. While generally considered to have high photostability, its performance can be significantly influenced by its local microenvironment and the imaging conditions[4][5]. This guide provides an overview of these factors, summarizes available quantitative data, and offers detailed experimental protocols for assessing photostability.

Factors Influencing this compound Photostability

The photobleaching of a fluorophore, the irreversible loss of its fluorescence, is a complex process influenced by several factors. For this compound, key considerations include its molecular environment, the composition of the imaging buffer, and the intensity of the excitation light.

A primary mechanism of photobleaching for cyanine dyes involves the formation of a transient photoisomer from the excited singlet state[4]. The local environment can either facilitate or hinder this process. For instance, when Cy3 is conjugated to single-stranded DNA (ssDNA), its fluorescence quantum yield and lifetime are significantly higher than when it is free in solution or bound to double-stranded DNA (dsDNA)[4][6]. This is attributed to interactions between the dye and the ssDNA that restrict the isomerization of the molecule[4]. Similarly, the amino acid residues adjacent to a conjugated Cy3 molecule can impact its photostability, with some residues like glutamic acid enhancing it, while others like methionine and tryptophan can decrease it.

The presence of oxygen and reactive oxygen species (ROS) is another critical factor in photobleaching. Antifade reagents are often employed in imaging buffers to mitigate these effects. These reagents can act as triplet state quenchers or ROS scavengers. While specific data on the effect of a wide range of antifade agents on this compound is limited, studies on other cyanine dyes have shown that reagents like p-phenylenediamine (B122844) and n-propyl gallate can effectively retard fading, though they may also cause an initial decrease in fluorescence intensity[7].

The pH of the imaging buffer can also play a role, although Cy3 dyes are generally reported to be relatively pH-insensitive in the range of 4 to 10[1]. However, extreme pH values can potentially affect the structure of the labeled biomolecule and indirectly influence the dye's photostability.

Quantitative Data on Sulfo-Cy3 Properties

Quantitative data on the photostability of this compound under a systematic variation of conditions is not extensively available in the public domain. However, some key photophysical parameters have been reported for Sulfo-Cy3 and its conjugates, which are summarized below. It is important to note that photobleaching rates are highly dependent on the specific experimental setup, particularly the illumination intensity[8].

PropertyValueConditionReference
Quantum Yield 0.1In solution (buffer not specified)[9][10]
Fluorescence Lifetime ~2.0 ns (major component)Conjugated to 5' terminus of ssDNA[4]
Molar Extinction Coefficient 162,000 cm-1M-1In solution (buffer not specified)[9]
Excitation Maximum ~548-555 nmIn solution (buffer not specified)[9][11]
Emission Maximum ~563-572 nmIn solution (buffer not specified)[9][11]

Experimental Protocols

To enable researchers to quantitatively assess the photostability of this compound in their specific experimental context, a detailed protocol for measuring photobleaching is provided below.

Protocol: Measurement of Photobleaching Rate

Objective: To determine the rate of photobleaching of this compound under specific imaging conditions.

Materials:

  • This compound conjugated to the biomolecule of interest.

  • Imaging buffer with desired pH, temperature, and antifade reagents.

  • Microscope slide and coverslip.

  • Fluorescence microscope equipped with a suitable laser line (e.g., 532 nm or 561 nm), a sensitive detector (e.g., sCMOS or EMCCD camera), and time-lapse imaging capabilities.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Immobilize the this compound-labeled biomolecules on a microscope slide. The immobilization method should be chosen to be compatible with the biomolecule and imaging conditions.

    • Add the desired imaging buffer to the sample.

    • Seal the sample with a coverslip to prevent evaporation.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate objective lens and filter set for Sulfo-Cy3.

    • Set the excitation light intensity to a level that will be used in the actual experiment. It is crucial to keep this intensity constant across all experiments to be compared.

    • Focus on the sample.

  • Image Acquisition:

    • Acquire a time-lapse series of images. The time interval and total duration of the acquisition will depend on the photobleaching rate. A good starting point is to acquire an image every 1-10 seconds for a total of 5-10 minutes.

    • Ensure that the sample remains in focus throughout the acquisition.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Select a region of interest (ROI) containing the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Select a background ROI with no fluorescent signal and measure its mean intensity at each time point.

    • Subtract the background intensity from the signal intensity for each time point.

    • Normalize the background-corrected intensity values by dividing by the initial intensity (at time t=0).

    • Plot the normalized intensity as a function of time.

    • Fit the resulting decay curve to an exponential function (e.g., a single or double exponential decay) to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing Photobleaching and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the photobleaching process and the experimental workflow for its measurement.

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ISO Photoisomer S1->ISO Isomerization Bleached Bleached State T1->Bleached Reaction with O₂ ISO->Bleached Irreversible Reaction

Simplified Jablonski diagram illustrating potential photobleaching pathways for a cyanine dye.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Conjugate this compound to biomolecule prep2 Immobilize on slide prep1->prep2 prep3 Add imaging buffer prep2->prep3 acq1 Mount sample on microscope prep3->acq1 acq2 Set imaging parameters (laser power, exposure) acq1->acq2 acq3 Acquire time-lapse series acq2->acq3 an1 Measure fluorescence intensity over time acq3->an1 an2 Background subtraction an1->an2 an3 Normalize intensity an2->an3 an4 Fit decay curve and extract photobleaching rate an3->an4

References

Methodological & Application

Step-by-Step Guide for Sulfo-Cy3 Amine Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Sulfo-Cy3 NHS ester to antibodies. This procedure is widely used to fluorescently label antibodies for various immunodetection applications, including flow cytometry, immunofluorescence microscopy, and ELISAs. The Sulfo-Cy3 dye is a water-soluble, bright, and photostable cyanine (B1664457) dye that reacts efficiently with primary amines on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, to form a stable amide bond.[1][2][3] The protocol covers antibody preparation, the conjugation reaction, purification of the conjugate, and determination of the degree of labeling (DOL).

Materials and Reagents

  • Antibody (1-10 mg/mL in an amine-free buffer like PBS)

  • Sulfo-Cy3 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)[4]

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5[]

  • Purification Resin (e.g., Sephadex G-25) or spin columns

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Quenching solution (optional): 1 M Tris-HCl or Glycine (B1666218), pH 7.4

  • Spectrophotometer

Experimental Protocols

Part 1: Preparation of Antibody and Sulfo-Cy3 NHS Ester
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer, such as Phosphate Buffered Saline (PBS). Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the NHS ester and must be removed.

    • If necessary, dialyze the antibody against PBS (pH 7.2-7.4) to remove any interfering substances.

    • The recommended antibody concentration is between 2-10 mg/mL for optimal labeling efficiency. If the antibody concentration is below 2 mg/mL, it should be concentrated. Impure antibodies or those containing stabilizers like BSA or gelatin will not label well.

  • Preparation of Sulfo-Cy3 NHS Ester Stock Solution:

    • Allow the vial of Sulfo-Cy3 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM solution, add 100 µL of anhydrous DMSO to 1 µmol of the dye.

    • Vortex the vial briefly to ensure the dye is fully dissolved. The dye solution should be used immediately after preparation as NHS esters are moisture-sensitive.

Part 2: Antibody Conjugation Reaction
  • Adjusting the Reaction pH:

    • For optimal reaction, the pH of the antibody solution should be between 8.0 and 8.5. This can be achieved by adding one-tenth volume of 1 M sodium bicarbonate solution (pH 8.3) to the antibody solution.

  • Initiating the Conjugation:

    • The recommended molar ratio of dye to antibody can vary, with a starting point often being a 10:1 to 15:1 molar excess of dye. However, the optimal ratio may need to be determined experimentally for each antibody-dye pair.

    • While stirring or gently vortexing the antibody solution, add the calculated volume of the Sulfo-Cy3 NHS ester stock solution in a dropwise manner.

    • Incubate the reaction mixture at room temperature for 1 hour, protected from light. Gentle mixing during the incubation can improve conjugation efficiency.

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add a quenching solution such as Tris-HCl or glycine to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for an additional 10-15 minutes at room temperature.

Part 3: Purification of the Labeled Antibody
  • Removal of Unconjugated Dye:

    • It is crucial to remove the free, unconjugated Sulfo-Cy3 dye from the labeled antibody to avoid high background in downstream applications.

    • This is typically achieved using size-exclusion chromatography, such as a Sephadex G-25 column, or a spin desalting column.

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Load the reaction mixture onto the column and elute with PBS. The first colored band to elute will be the labeled antibody conjugate.

Part 4: Characterization of the Conjugate
  • Determining the Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules conjugated to each antibody molecule, is a critical parameter for ensuring reproducibility.

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy3 (~555 nm, Amax).

    • The protein concentration can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF280)] / ε_protein where:

      • A280 is the absorbance of the conjugate at 280 nm.

      • Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

      • CF280 is the correction factor for the dye's absorbance at 280 nm (CF280 = ε_dye_at_280nm / ε_dye_at_max).

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).

    • The dye concentration is calculated as: Dye Concentration (M) = Amax / ε_dye_at_max where ε_dye_at_max is the molar extinction coefficient of Sulfo-Cy3 at its absorbance maximum.

    • The Degree of Labeling (DOL) is then calculated as the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)

    • For most antibodies, an optimal DOL is typically between 2 and 10. Over-labeling can lead to fluorescence quenching and potential loss of antibody activity, while under-labeling may result in a weak signal.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Antibody Concentration 2 - 10 mg/mLLower concentrations can reduce labeling efficiency.
Reaction Buffer pH 8.0 - 8.5Essential for efficient reaction with primary amines.
Dye:Antibody Molar Ratio 10:1 - 15:1 (starting point)Optimal ratio should be determined experimentally.
Reaction Time 1 hourAt room temperature, protected from light.
Reaction Temperature Room Temperature
Optimal Degree of Labeling (DOL) 2 - 10Varies depending on the antibody and application.

Experimental Workflow Diagram

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange, Concentration) pH_Adjust Adjust Antibody pH to 8.0-8.5 Antibody_Prep->pH_Adjust Dye_Prep Sulfo-Cy3 NHS Ester Stock Solution Preparation Conjugation Conjugation Reaction (1 hr, RT, dark) Dye_Prep->Conjugation pH_Adjust->Conjugation Quench Quench Reaction (Optional) Conjugation->Quench Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Quench->Purification Analysis Characterization (Spectrophotometry, DOL Calculation) Purification->Analysis

Caption: Workflow for Sulfo-Cy3 amine antibody conjugation.

Storage of Labeled Antibody

Store the purified Sulfo-Cy3 labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) and store at -20°C, or aliquot and store at -80°C to avoid repeated freeze-thaw cycles. The addition of a carrier protein like BSA (0.1-1%) can also improve stability.

References

Application Notes and Protocols: Using Sulfo-Cy3 Amine in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 amine is a highly water-soluble, amine-reactive fluorescent dye that is an excellent choice for immunofluorescence (IF) microscopy. As a derivative of the cyanine (B1664457) dye Cy3 (B613767), it exhibits bright fluorescence in the orange-red spectrum. The inclusion of sulfonate groups significantly enhances its water solubility, making it ideal for labeling biological molecules like proteins and antibodies in aqueous solutions.[1][2][3] This increased solubility helps to prevent aggregation and ensures more reliable and reproducible results in sensitive applications such as immunofluorescence. The amine group allows for covalent bonding to carboxyl groups, enabling stable labeling of target molecules.[1][4] Sulfo-Cy3 is known for its high photostability and a fluorescence quantum yield that makes it easily detectable.[2][5] Its conjugates can be excited by common laser lines, such as 532 nm or 555 nm, and visualized with standard TRITC filter sets.[4]

Core Properties and Specifications

Quantitative data for Sulfo-Cy3 is crucial for designing and troubleshooting immunofluorescence experiments. The following table summarizes its key spectral and physical properties.

PropertyValueReference
Excitation Maximum (λex) 548 nm[2][6]
Emission Maximum (λem) 563 nm[2][6]
Molar Extinction Coefficient 162,000 M⁻¹cm⁻¹[2][6]
Fluorescence Quantum Yield 0.1[2][6]
Molecular Formula C₃₆H₅₀N₄O₇S₂[2][6]
Molecular Weight ~715 g/mol [6]
Solubility Highly soluble in water, DMSO, and DMF[2][6]
Experimental Protocols
Antibody Conjugation with Sulfo-Cy3 NHS Ester

This protocol details the labeling of an antibody with Sulfo-Cy3 NHS ester, a common amine-reactive form of the dye.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • Sulfo-Cy3 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or glycine)

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with a carrier protein like 0.1% BSA)

Procedure:

  • Antibody Preparation: Ensure the antibody is in a buffer free of primary amines (e.g., Tris or glycine). If necessary, dialyze the antibody against PBS. The recommended antibody concentration is at least 2 mg/mL.[7][8]

  • Dye Preparation: Just before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[9][10]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 using the reaction buffer.[8]

    • Add a 10:1 molar ratio of the reactive dye to the antibody solution while gently vortexing.[11]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7][11]

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 10-15 minutes.[7]

  • Purification: Separate the labeled antibody from the free dye using a desalting spin column.[9][10]

  • Storage: Store the purified conjugate at 4°C for short-term use (up to two months) or in aliquots at -20°C or -60°C for long-term storage, protected from light.[11]

Immunofluorescence Staining Protocol

This protocol outlines the use of a Sulfo-Cy3-conjugated antibody for staining cells.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA in PBS)

  • Sulfo-Cy3 conjugated antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS.

  • Permeabilization: If targeting an intracellular antigen, permeabilize the cells with permeabilization buffer for 10-15 minutes.

  • Blocking: Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Dilute the Sulfo-Cy3 conjugated antibody in the blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash cells three times with PBS to remove unbound antibody.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI, if desired.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for Sulfo-Cy3 (Excitation/Emission: ~548 nm / ~563 nm). Store slides in the dark at 4°C.[12]

Troubleshooting Common Immunofluorescence Issues
ProblemPossible CauseSuggested SolutionReference
Weak or No Signal Antibody concentration is too low.Increase the antibody concentration or incubation time.[13][14]
Incompatible primary and secondary antibodies (for indirect IF).Ensure the secondary antibody is raised against the host species of the primary.[12][14]
Photobleaching.Minimize light exposure and use an antifade mounting medium. Store slides in the dark.[12][15]
High Background Antibody concentration is too high.Reduce the antibody concentration and/or incubation time.[14][16]
Insufficient blocking.Increase the blocking time or try a different blocking agent.[13][14]
Inadequate washing.Increase the number and duration of wash steps.[13][16]
Non-specific Staining Cross-reactivity of the antibody.Use a more specific antibody or perform a secondary antibody-only control to check for non-specific binding.[14]
Autofluorescence of the tissue.Use a control slide with no antibody to assess autofluorescence. Consider using a different fixative or spectral unmixing if available.[12][15]

Visualizations

experimental_workflow cluster_conjugation Antibody Conjugation cluster_staining Immunofluorescence Staining cluster_imaging Imaging prep_ab 1. Prepare Antibody react 3. Conjugation Reaction prep_ab->react prep_dye 2. Prepare Sulfo-Cy3 NHS Ester prep_dye->react purify 4. Purify Conjugate react->purify incubate 7. Incubate with Conjugated Ab purify->incubate fix 5. Fix & Permeabilize Cells block 6. Block fix->block block->incubate wash 8. Wash incubate->wash mount 9. Mount wash->mount image 10. Fluorescence Microscopy mount->image

Caption: Experimental workflow from antibody conjugation to imaging.

signaling_pathway Antigen Target Antigen in Cell Complex Antigen-Antibody Complex Antigen->Complex binds PrimaryAb Sulfo-Cy3 Conjugated Antibody PrimaryAb->Complex binds Emission Emitted Fluorescence (~563 nm) Complex->Emission emits Excitation Excitation Light (~548 nm) Excitation->Complex illuminates Detection Detection System (Microscope) Emission->Detection

Caption: Principle of direct immunofluorescence with Sulfo-Cy3.

References

Application Note: Sulfo-Cy3 Amine for Robust Live/Dead Cell Discrimination in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The core principle of Sulfo-Cy3 amine as a viability dye lies in the integrity of the cell membrane. In viable cells, the intact plasma membrane is impermeable to the dye, resulting in minimal to no fluorescence.[1][5][6] Conversely, dead or dying cells with compromised membranes allow the this compound to enter the cytoplasm and covalently bind to intracellular proteins.[1][5][6] This covalent interaction ensures that the fluorescence signal is retained even after fixation and permeabilization, a significant advantage over traditional, non-fixable viability dyes like Propidium Iodide (PI) or 7-AAD.[7][8]

Principle of the Assay

The mechanism of this compound for live/dead cell discrimination is illustrated in the following diagram:

Mechanism of this compound in Viability Staining cluster_live Live Cell cluster_dead Dead Cell LiveCell Intact Cell Membrane SulfoCy3_out This compound LiveCell->SulfoCy3_out Dye Exclusion LowFluorescence Low Fluorescence DeadCell Compromised Cell Membrane SulfoCy3_in This compound DeadCell->SulfoCy3_in Dye Influx IntracellularProteins Intracellular Proteins SulfoCy3_in->IntracellularProteins Covalent Binding HighFluorescence High Fluorescence

Caption: Mechanism of this compound for live/dead cell discrimination.

Materials and Methods

Reagents and Materials
  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), protein-free

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Cells of interest

  • Fixation/Permeabilization Buffers (if applicable)

  • Flow cytometer with appropriate laser and filters for Cy3 detection

Spectral Properties of Sulfo-Cy3

The spectral properties of Sulfo-Cy3 are crucial for the correct setup of the flow cytometer.

PropertyWavelength (nm)
Excitation Maximum~554 nm
Emission Maximum~568 nm
Table 1: Spectral properties of Sulfo-Cy3.[3]
Experimental Protocol

The following is a general protocol for staining cells with this compound for flow cytometry. It is essential to perform a dye titration to determine the optimal concentration for your specific cell type and experimental conditions.

Experimental Workflow for Viability Staining with this compound A 1. Prepare Single Cell Suspension (1-10 x 10^6 cells/mL in protein-free PBS) B 2. Dye Titration (Optional but Recommended) (Test a range of this compound concentrations) A->B C 3. Stain Cells with Optimal Concentration of this compound (Incubate for 15-30 min at RT, protected from light) B->C D 4. Wash Cells (2x with Flow Cytometry Staining Buffer) C->D E 5. Proceed with Downstream Staining (Optional) (e.g., surface or intracellular antibody staining) D->E G 7. Acquire Data on Flow Cytometer D->G Without optional steps F 6. Fix and Permeabilize Cells (Optional) E->F F->G H 8. Data Analysis (Gate on viable cells) G->H Gating Strategy for Viable Cell Analysis A 1. All Events B 2. Gate on Singlets (FSC-A vs FSC-H) A->B C 3. Gate on Cells (FSC-A vs SSC-A) B->C D 4. Gate on Viable Cells (Histogram of this compound) C->D E Further Analysis of Viable Population D->E

References

Topic: Labeling Oligonucleotides with Sulfo-Cy3 Amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Fluorescently labeled oligonucleotides are critical tools in molecular biology, diagnostics, and therapeutic research. Sulfo-Cyanine3 (Sulfo-Cy3) is a bright, water-soluble, orange-fluorescent dye valued for its high quantum yield and photostability.[1][2] This document provides detailed application notes and protocols for the covalent labeling of amine-modified oligonucleotides with Sulfo-Cy3 N-hydroxysuccinimidyl (NHS) ester.

The sulfonated form of the dye enhances water solubility, which facilitates the labeling reaction in aqueous buffers and reduces dye aggregation.[2][3][4][5] The NHS ester chemistry provides an efficient and reliable method for forming a stable amide bond between the dye and a primary amine group on the oligonucleotide.[3][6][7][8]

Principle of Reaction

The labeling process is based on the reaction between the N-hydroxysuccinimidyl (NHS) ester of Sulfo-Cy3 and a primary aliphatic amine group on a modified oligonucleotide. The reaction proceeds efficiently in a slightly basic environment (pH 8.5–9.0), where the primary amine is deprotonated and acts as a strong nucleophile.[6][9][10][11] This nucleophilic amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Oligo Amine-Modified Oligonucleotide (Oligo-NH₂) Intermediate Reaction Intermediate Oligo->Intermediate + Dye Sulfo-Cy3 NHS Ester Dye->Intermediate Product Sulfo-Cy3 Labeled Oligonucleotide Intermediate->Product Stable Amide Bond Formation Byproduct N-hydroxysuccinimide (NHS) Intermediate->Byproduct Release of NHS

Caption: Chemical reaction pathway for labeling oligonucleotides.

Data Presentation

Quantitative data for the labeling process is summarized below for easy reference and comparison.

Table 1: Spectral and Physicochemical Properties of Sulfo-Cy3

Property Value Reference(s)
Excitation Maximum (λex) ~550-555 nm [1][2][12][13]
Emission Maximum (λem) ~568-570 nm [1][2][12][13]
Molar Extinction Coefficient (at λex) ~150,000 cm⁻¹M⁻¹ [1]
Optimal Reaction pH 8.5 - 9.0 [6][9][10][11]
Reactive Group N-hydroxysuccinimide (NHS) Ester [3][4]

| Reacts With | Primary Amines (-NH₂) |[3][14] |

Table 2: Typical Reaction Parameters and Expected Outcomes

Parameter Recommended Value Notes
Oligonucleotide Type Amino-modified DNA or RNA A primary amine is required for conjugation.[9][14][15]
Dye-to-Oligonucleotide Molar Ratio 10:1 to 50:1 Optimization may be required depending on oligo sequence and length.[1][10]
Reaction Buffer 0.1 M Sodium Bicarbonate or Borate Avoid buffers containing primary amines (e.g., Tris).[9][10]
Reaction Time 2 hours to overnight Longer incubation can increase yield but may also increase hydrolysis of the NHS ester.[1][11]
Reaction Temperature Room Temperature (~25°C)
Expected Labeling Efficiency > 70% Efficiency depends on the quality of the amino-modified oligo and fresh dye.

| Recommended Purification Method | High-Performance Liquid Chromatography (HPLC) | Dual HPLC purification is recommended for high-purity applications.[13][16] |

Experimental Protocols

The following sections provide detailed methodologies for the labeling reaction, purification, and quantification of the final product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_qc Quality Control A 1. Prepare Buffers (e.g., 0.1 M Sodium Borate, pH 8.5) B 2. Dissolve Amine-Oligo in Buffer A->B D 4. Mix Oligo and Dye Solutions (10-50x Molar Excess of Dye) B->D C 3. Dissolve Sulfo-Cy3 NHS Ester in Anhydrous DMSO C->D E 5. Incubate at Room Temp (2h - Overnight, Protected from Light) D->E F 6. Purify Labeled Oligo (e.g., HPLC, Gel Electrophoresis) E->F G 7. Quantify Concentration (Absorbance at 260 nm) F->G H 8. Calculate Degree of Labeling (Absorbance at 260 nm & 552 nm) G->H

Caption: Workflow for labeling oligonucleotides with Sulfo-Cy3.
Protocol 1: Preparation of Reagents

  • Labeling Buffer (0.1 M Sodium Borate, pH 8.5):

    • Prepare a 0.1 M sodium tetraborate (B1243019) solution.[17]

    • Adjust the pH to 8.5 using HCl.[17]

    • Prepare this buffer fresh before use, as exposure to air can lower the pH by CO₂ absorption.[17]

    • Note: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with the oligonucleotide for the NHS ester.[9][10]

  • Amine-Modified Oligonucleotide Solution:

    • Resuspend the lyophilized amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 mg/mL.

    • Ensure the oligonucleotide has been desalted or purified to remove any residual amines from the synthesis process (e.g., ammonia (B1221849) or methylamine).[11]

  • Sulfo-Cy3 NHS Ester Stock Solution:

    • Allow the vial of lyophilized Sulfo-Cy3 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in high-quality, anhydrous dimethylsulfoxide (DMSO) to a concentration of 10 mg/mL.[10][14]

    • This stock solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.[3][6]

Protocol 2: Conjugation Reaction
  • In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the freshly prepared Sulfo-Cy3 NHS ester stock solution.

  • Add a 10- to 50-fold molar excess of the dye to the oligonucleotide.[1] The optimal ratio may need to be determined empirically.

  • Vortex the mixture gently to ensure thorough mixing.

  • Incubate the reaction at room temperature for at least 2 hours, or overnight for convenience.[1][11] Protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark drawer.

Protocol 3: Purification of Labeled Oligonucleotide

It is crucial to remove unreacted Sulfo-Cy3 dye and any unlabeled oligonucleotide from the reaction mixture.[18][19]

  • High-Performance Liquid Chromatography (HPLC):

    • This is the recommended method for achieving high purity.[16]

    • Use a reverse-phase C18 column.

    • Set up a gradient of an appropriate buffer system (e.g., Buffer A: 0.1 M TEAA; Buffer B: Acetonitrile).

    • A typical gradient might run from 5% to 60% Buffer B over 30-40 minutes.[1]

    • Monitor the elution at two wavelengths: 260 nm (for the oligonucleotide) and ~552 nm (for Sulfo-Cy3).[1]

    • The labeled oligonucleotide is more hydrophobic than the unlabeled one and will elute later. The free dye will be retained the longest. Collect the peak that absorbs at both wavelengths.[1]

  • Alternative Purification Methods:

    • Gel Electrophoresis: Can separate the labeled product from free dye.[]

    • Desalting/Gel-Filtration Columns: Effective for removing excess dye and salts.[11]

    • Ethanol (B145695) Precipitation: Can be used to concentrate the product but may be less effective at removing all free dye.[18]

  • Post-Purification:

    • After purification (especially HPLC), desalt the collected fractions using a desalting column or ethanol precipitation to remove buffer salts.

    • Lyophilize the final product to a dry pellet for storage.

Protocol 4: Quality Control and Quantification
  • Resuspension: Resuspend the purified, lyophilized Sulfo-Cy3-labeled oligonucleotide in nuclease-free water or a suitable buffer (e.g., TE buffer, pH 8.0).[16]

  • Spectrophotometry: Measure the absorbance of the solution at 260 nm (A₂₆₀) and 552 nm (A₅₅₂) using a UV-Vis spectrophotometer.

  • Calculate Oligonucleotide Concentration:

    • The absorbance at 260 nm is a combination of both the oligonucleotide and the Sulfo-Cy3 dye. A correction factor (CF₂₆₀) is needed. The CF₂₆₀ for Sulfo-Cy3 is approximately 0.06 (A₂₆₀/A₅₅₂).

    • Corrected A₂₆₀ = A₂₆₀ - (A₅₅₂ × CF₂₆₀)

    • Concentration (M) = Corrected A₂₆₀ / ε₂₆₀ (oligo)

    • ε₂₆₀ (oligo) is the molar extinction coefficient of the unlabeled oligonucleotide at 260 nm.

  • Calculate Dye Concentration:

    • Concentration (M) = A₅₅₂ / ε₅₅₂ (Sulfo-Cy3)

    • ε₅₅₂ (Sulfo-Cy3) is ~150,000 cm⁻¹M⁻¹.

  • Calculate Degree of Labeling (DOL):

    • DOL = (Molar concentration of Dye) / (Molar concentration of Oligonucleotide)

    • A DOL of 1.0 indicates that, on average, each oligonucleotide molecule is labeled with one dye molecule.

Table 3: Example Calculation of Degree of Labeling (DOL)

Measurement / Parameter Value Formula
Measured A₂₆₀ 0.85 -
Measured A₅₅₂ 0.45 -
ε₂₆₀ of Oligo 200,000 cm⁻¹M⁻¹ (Sequence-dependent)
ε₅₅₂ of Sulfo-Cy3 150,000 cm⁻¹M⁻¹ -
CF₂₆₀ of Sulfo-Cy3 0.06 -
Corrected A₂₆₀ 0.823 A₂₆₀ - (A₅₅₂ × CF₂₆₀)
Oligo Concentration 4.12 µM Corrected A₂₆₀ / ε₂₆₀
Dye Concentration 3.00 µM A₅₅₂ / ε₅₅₂

| Degree of Labeling (DOL) | 0.73 | [Dye] / [Oligo] |

Troubleshooting

Table 4: Common Problems and Solutions

Problem Potential Cause(s) Suggested Solution(s)
Low Labeling Efficiency 1. Inactive (hydrolyzed) NHS ester dye. Use a fresh vial of dye and prepare the DMSO stock solution immediately before use.[21]
2. Suboptimal pH of the reaction buffer. Ensure the labeling buffer is freshly prepared and the pH is between 8.5 and 9.0.[21]
3. Presence of competing primary amines (e.g., Tris buffer, residual ammonia). Use an amine-free buffer. Ensure the starting oligonucleotide is fully desalted/purified.[10][21]
4. Insufficient dye-to-oligo molar ratio. Increase the molar excess of the Sulfo-Cy3 NHS ester in the reaction.[21]
No Labeled Product Detected 1. Oligonucleotide lacks an amine modification. Verify that the correct amino-modified oligonucleotide was ordered and used.[15]
2. Incorrect filter set used for fluorescence detection. Check that the spectrophotometer or imager settings are compatible with Sulfo-Cy3's excitation/emission spectra.[21]
Multiple Peaks in HPLC 1. Incomplete reaction. Increase reaction time or dye-to-oligo ratio.
2. Degradation of oligonucleotide or dye. Store reagents properly and protect the reaction from light.
Fluorescence Quenching 1. High degree of labeling (over-labeling). Reduce the dye-to-oligo molar ratio during the reaction.

| | 2. Sequence-dependent effects. | Certain adjacent bases (especially Guanine) can influence Cy dye fluorescence.[22] |

Storage

Store the final lyophilized Sulfo-Cy3 labeled oligonucleotide at -20°C, protected from light.[16] For long-term storage, it is recommended to resuspend the oligonucleotide in a slightly basic, nuclease-free buffer (e.g., TE buffer at pH 8.0) and store in aliquots at -20°C to avoid repeated freeze-thaw cycles.[16]

References

Application Notes and Protocols for Sulfo-Cy3 Amine Conjugation to Carboxyl Groups using EDC Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the covalent conjugation of Sulfo-Cy3 amine to carboxyl groups on proteins, nanoparticles, or other molecules using the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Introduction

EDC chemistry is a widely used method for creating stable amide bonds between a carboxyl group (-COOH) and a primary amine (-NH2). This approach is instrumental in fluorescently labeling biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays. This compound is a water-soluble, bright, and photostable fluorescent dye, making it an excellent choice for labeling biological molecules in aqueous environments. The inclusion of NHS or Sulfo-NHS in the reaction enhances the coupling efficiency by converting the unstable O-acylisourea intermediate formed by EDC into a more stable amine-reactive NHS ester. This two-step process, in particular, offers greater control over the conjugation reaction and minimizes unwanted side reactions such as intramolecular cross-linking of proteins.[1][2][3][4]

Principle of the Reaction

The conjugation process can be performed as either a one-step or a two-step reaction.

  • One-Step Protocol: The carboxyl-containing molecule, this compound, EDC, and Sulfo-NHS are all present in the reaction mixture simultaneously. This method is simpler but can lead to polymerization if the molecule to be labeled also contains carboxyl groups.

  • Two-Step Protocol: The carboxyl groups are first activated with EDC and Sulfo-NHS to form a stable NHS ester. Excess EDC and byproducts are then removed before the addition of the this compound. This method is preferred for molecules containing both carboxyl and amine groups to prevent self-conjugation.[1]

Factors Influencing Conjugation Efficiency

Several factors can influence the success of the conjugation reaction:

  • pH: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS ester with the primary amine of Sulfo-Cy3 is more efficient at a slightly alkaline pH (7.2-8.5). Increasing the pH during the amination step can significantly improve labeling efficiency.

  • Molar Ratios: The molar ratio of EDC, Sulfo-NHS, and this compound to the carboxyl-containing molecule is a critical parameter. An excess of the labeling reagents is typically used to drive the reaction to completion. Optimization of these ratios is often necessary for each specific application.

  • Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates should be avoided as they will compete with the reaction. MES buffer is commonly used for the activation step, while a phosphate (B84403) buffer (PBS) is suitable for the coupling step.

  • Concentration of Reactants: Higher concentrations of the protein or molecule to be labeled (ideally >2 mg/mL) generally lead to higher labeling efficiency.

Data Presentation

The following table summarizes quantitative data on factors affecting EDC/Sulfo-NHS conjugation efficiency, based on findings from various studies. It is important to note that optimal conditions should be determined empirically for each specific application.

ParameterConditionObservationReference
pH (Amination Step) pH 7.0Labeling efficiency of BSA: 55.0%
pH 9.0Labeling efficiency of BSA: 68.4%
pH 11.0Labeling efficiency of BSA: 87.2%
Conjugation Efficiency HIV-1 Env trimers to liposomes40% - 60%
Molar Ratio (Dye:Protein) General recommendation for optimal labeling10:1
Protein Concentration Recommended for efficient labeling> 2 mg/mL
NHS Ester Stability Half-life at pH 7.04-5 hours
Half-life at pH 8.01 hour
Half-life at pH 8.610 minutes

Experimental Protocols

Materials and Reagents
  • Carboxyl-containing molecule (e.g., protein, nanoparticle)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

  • Anhydrous DMSO (for dissolving this compound if necessary)

Note: Always prepare EDC and Sulfo-NHS solutions immediately before use as they are moisture-sensitive and hydrolyze in aqueous solutions.

Protocol 1: One-Step Conjugation

This protocol is suitable for molecules that do not have accessible carboxyl groups that could lead to self-polymerization.

  • Prepare Reactants:

    • Dissolve the carboxyl-containing molecule in Coupling Buffer to a final concentration of 2-10 mg/mL.

    • Dissolve this compound in DMSO or Coupling Buffer to create a stock solution (e.g., 10 mM).

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the carboxyl-containing molecule solution with the this compound stock solution. A common starting point is a 10-fold molar excess of the dye.

    • Add the EDC solution to the mixture. A 10 to 50-fold molar excess of EDC over the carboxyl-containing molecule is a typical starting range.

    • Immediately add the Sulfo-NHS solution. A 2 to 5-fold molar excess of Sulfo-NHS over EDC is recommended.

  • Incubation:

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rotation, protected from light.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess dye and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

Protocol 2: Two-Step Conjugation

This is the preferred method for proteins and other molecules containing both carboxyl and amine groups.

Step 1: Activation of Carboxyl Groups

  • Prepare Reactants:

    • Dissolve the carboxyl-containing molecule in Activation Buffer to a concentration of 2-10 mg/mL.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

  • Activation Reaction:

    • Add EDC solution to the carboxyl-containing molecule solution to achieve a final concentration of approximately 2 mM.

    • Immediately add Sulfo-NHS solution to a final concentration of approximately 5 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents:

    • Immediately purify the activated molecule from excess EDC and Sulfo-NHS using a desalting column or dialysis against Activation Buffer.

Step 2: Conjugation with this compound

  • Prepare for Coupling:

    • Dissolve this compound in Coupling Buffer to create a stock solution (e.g., 10 mM).

    • Adjust the pH of the purified, activated molecule solution to 7.2-7.5 by adding Coupling Buffer or a small amount of a non-amine base.

  • Coupling Reaction:

    • Add the this compound stock solution to the activated molecule solution. A 10-fold molar excess of the dye is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching (Optional):

    • Add Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.

  • Purification:

    • Purify the Sulfo-Cy3 conjugate using size-exclusion chromatography, dialysis, or another appropriate method to remove unreacted dye and byproducts.

Determination of Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy3 (~554 nm, A554).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A280 - (A554 × CF)] / ε_protein

    • CF is the correction factor for the dye's absorbance at 280 nm (for Cy3, this is typically around 0.08).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    Dye Concentration (M) = A554 / ε_dye

    • ε_dye is the molar extinction coefficient of Sulfo-Cy3 at 554 nm (typically ~150,000 cm⁻¹M⁻¹).

  • Calculate the DOL:

    DOL = Dye Concentration / Protein Concentration

An optimal DOL is typically between 2 and 5 for antibodies, but this can vary depending on the application.

Mandatory Visualizations

EDC_NHS_Reaction Carboxyl Carboxyl Group (-COOH) Intermediate O-acylisourea Intermediate (unstable) Carboxyl->Intermediate + EDC EDC EDC Urea Urea Byproduct Intermediate->Carboxyl Hydrolysis NHSEster Amine-Reactive Sulfo-NHS Ester (stable) Intermediate->NHSEster + Sulfo-NHS SulfoNHS Sulfo-NHS Conjugate Sulfo-Cy3 Conjugate (Amide Bond) NHSEster->Conjugate + this compound SulfoCy3 This compound (-NH2)

Caption: Chemical reaction pathway for EDC/Sulfo-NHS mediated conjugation.

Experimental_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Activation_Buffer Dissolve Molecule in Activation Buffer (pH 4.5-6.0) Add_Reagents Add EDC and Sulfo-NHS Activation_Buffer->Add_Reagents Incubate_Activation Incubate 15-30 min Add_Reagents->Incubate_Activation Purification1 Purify Activated Molecule (Desalting/Dialysis) Incubate_Activation->Purification1 Adjust_pH Adjust pH to 7.2-7.5 Purification1->Adjust_pH Add_Dye Add this compound Adjust_pH->Add_Dye Incubate_Coupling Incubate 2h (RT) or O/N (4°C) Add_Dye->Incubate_Coupling Quench Quench Reaction (Optional) Incubate_Coupling->Quench Purification2 Purify Final Conjugate (SEC/Dialysis) Quench->Purification2 Analysis Characterize Conjugate (DOL, Activity Assay) Purification2->Analysis

Caption: Two-step experimental workflow for this compound conjugation.

References

Application Notes and Protocols: Calculating the Degree of Labeling with Sulfo-Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to calculating the degree of labeling (DOL) of proteins and other molecules with Sulfo-Cy3, a bright, water-soluble fluorescent dye. Accurate determination of the DOL is critical for ensuring the quality and reproducibility of experiments involving fluorescently labeled conjugates.

Introduction

Sulfo-Cy3 is a member of the cyanine (B1664457) dye family, widely used for labeling proteins, antibodies, and nucleic acids. Its sulfonate groups enhance water solubility, making it suitable for biological applications in aqueous solutions. The amine-functionalized version, Sulfo-Cy3 amine, can be covalently linked to molecules containing carboxylic acids or activated esters. More commonly, an amine-reactive derivative, such as Sulfo-Cy3 NHS ester, is used to label primary amines on proteins.

The degree of labeling (DOL), or the molar ratio of dye to protein, is a key parameter for characterizing fluorescent conjugates. An optimal DOL is crucial, as under-labeling can result in a low signal, while over-labeling can lead to fluorescence quenching and potential loss of protein function. For most antibodies, an optimal DOL is typically between 2 and 10.

This application note details the experimental protocol for labeling a protein with an amine-reactive Sulfo-Cy3 derivative, purifying the conjugate, and subsequently calculating the DOL using spectrophotometric methods.

Quantitative Data for DOL Calculation

Accurate DOL determination relies on precise spectrophotometric measurements and the use of correct physical constants for both the protein and the dye. The necessary data is summarized in the tables below.

ParameterValueSource
Sulfo-Cy3 Molar Extinction Coefficient (ε_dye) 150,000 cm⁻¹M⁻¹ at ~555 nm
Sulfo-Cy3 Correction Factor (CF₂₈₀) 0.08
Typical Protein Molar Extinction Coefficient (ε_protein) e.g., IgG: ~210,000 cm⁻¹M⁻¹ at 280 nm
Typical Protein Molecular Weight e.g., IgG: ~150,000 g/mol

Note: The molar extinction coefficient of the specific protein of interest should be used for the most accurate calculations. This can often be found in literature or calculated based on the protein's amino acid sequence.

Experimental Protocols

I. Protein Labeling with Amine-Reactive Sulfo-Cy3

This protocol describes the labeling of primary amines on a protein using an amine-reactive form of Sulfo-Cy3, such as Sulfo-Cy3 NHS ester.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer like PBS)

  • Amine-reactive Sulfo-Cy3 (e.g., Sulfo-Cy3 NHS ester)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25 spin column)

  • Elution Buffer: PBS, pH 7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein is at a concentration of 2-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris or glycine), exchange it with the Labeling Buffer using dialysis or a desalting column.

  • Dye Preparation:

    • Allow the vial of amine-reactive Sulfo-Cy3 to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Determine the desired molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar excess of dye.

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing. The volume of DMSO/DMF should be less than 10% of the total reaction volume.

    • Incubate the reaction for 1 hour at room temperature in the dark, with gentle stirring or rotation.

II. Purification of the Labeled Protein

It is essential to remove all non-conjugated dye before measuring the DOL. Size-exclusion chromatography is a common and effective method.

Procedure:

  • Column Equilibration:

    • Equilibrate the Sephadex G-25 spin column with Elution Buffer according to the manufacturer's instructions.

  • Purification:

    • Apply the entire labeling reaction mixture to the top of the equilibrated column.

    • Centrifuge the column to collect the eluate containing the labeled protein. The faster-moving colored band is the labeled protein, while the slower-moving band is the free dye.

    • Collect the purified labeled protein.

Calculating the Degree of Labeling (DOL)

The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3 (~555 nm).

Procedure:

  • Spectrophotometric Measurement:

    • Using a UV-Vis spectrophotometer and a quartz cuvette, measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy3, ~555 nm (A_max).

    • If the absorbance is too high (typically > 2.0), dilute the sample with Elution Buffer and record the dilution factor.

  • DOL Calculation:

    • Step 1: Calculate the molar concentration of the dye.

      • M_dye = A_max / ε_dye

      • Where ε_dye is the molar extinction coefficient of Sulfo-Cy3 (150,000 cm⁻¹M⁻¹).

    • Step 2: Correct the absorbance at 280 nm.

      • The dye also absorbs light at 280 nm. This contribution must be subtracted from the total A₂₈₀ reading.

      • Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for Sulfo-Cy3 at 280 nm (0.08).

    • Step 3: Calculate the molar concentration of the protein.

      • M_protein = Corrected A₂₈₀ / ε_protein

      • Where ε_protein is the molar extinction coefficient of your specific protein at 280 nm.

    • Step 4: Calculate the Degree of Labeling (DOL).

      • DOL = M_dye / M_protein

    • Combined Formula:

      • The DOL can also be calculated using a single formula:

      • DOL = (A_max * ε_protein) / ((A₂₈₀ - (A_max * CF₂₈₀)) * ε_dye)

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein (2-10 mg/mL, amine-free buffer) Reaction Combine Protein and Dye (Incubate 1 hr, RT, dark) Protein_Prep->Reaction Dye_Prep Prepare Sulfo-Cy3 Stock (10 mg/mL in DMSO) Dye_Prep->Reaction Purify Purify via Size-Exclusion Chromatography Reaction->Purify Measure_Abs Measure Absorbance (A₂₈₀ and A_max) Purify->Measure_Abs Calculate_DOL Calculate Degree of Labeling Measure_Abs->Calculate_DOL

Caption: Workflow for protein labeling and DOL calculation.

Labeling Reaction Chemistry

G Protein Protein-NH₂ Labeled_Protein Protein-NH-CO-Sulfo-Cy3 Protein->Labeled_Protein + SulfoCy3 Sulfo-Cy3-NHS Ester SulfoCy3->Labeled_Protein NHS NHS Labeled_Protein->NHS + Byproduct

Caption: Amine labeling reaction with Sulfo-Cy3 NHS ester.

Sulfo-Cy3 Amine: Best Practices for Storage, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 amine is a water-soluble, bright orange-fluorescent dye commonly utilized in bioconjugation and cellular imaging.[1] The presence of a primary amine group allows for its covalent attachment to molecules containing reactive carboxyl groups or other electrophilic moieties. The sulfonate groups confer hydrophilicity, which is advantageous for labeling proteins, nucleic acids, and other biomolecules in aqueous environments, minimizing aggregation and non-specific binding.[1] This document provides detailed guidelines for the optimal storage, handling, and application of this compound, ensuring robust and reproducible experimental outcomes.

Storage and Handling of this compound

Proper storage and handling are critical to maintaining the stability and performance of this compound.

Storage of Lyophilized Powder:

ConditionDurationNotes
-20°C in the dark, desiccatedUp to 24 monthsAvoid prolonged exposure to light.[2]
Room temperatureUp to 3 weeksFor transportation purposes.[2]

Storage of Stock Solutions:

SolventStorage TemperatureDurationNotes
Anhydrous DMSO-20°CUp to 1 monthProtect from light. Aliquot to avoid repeated freeze-thaw cycles.
Anhydrous DMSO-80°CUp to 6 monthsProtect from light. Aliquot to avoid repeated freeze-thaw cycles.
Water-20°CUse immediatelyProne to hydrolysis. Prepare fresh for each use.

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection, when handling the lyophilized powder and solutions.

  • Light Sensitivity: this compound is sensitive to light. Protect from light during storage and handling to prevent photobleaching.

  • Moisture Sensitivity: The lyophilized powder is hygroscopic. Store in a desiccator and allow the vial to warm to room temperature before opening to prevent condensation.

  • Reconstitution: Use anhydrous DMSO for preparing concentrated stock solutions. For aqueous applications, freshly prepared solutions in high-purity water can be used, but should be prepared immediately before the conjugation reaction.

Spectral and Physicochemical Properties

Understanding the spectral properties of Sulfo-Cy3 is essential for designing fluorescence-based experiments and selecting appropriate instrumentation.

PropertyValue
Excitation Maximum (λex)~554 nm[1]
Emission Maximum (λem)~568 nm
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.15 - 0.24
Stokes Shift~14 nm
Recommended Laser Line532 nm, 555 nm
Recommended Filter SetTRITC (tetramethylrhodamine)

Comparative Analysis with Other Fluorophores

Sulfo-Cy3 offers a balance of brightness and photostability. Here is a comparison with another commonly used fluorescent dye in a similar spectral range.

FeatureSulfo-Cy3Alexa Fluor 555
Excitation/Emission Maxima~554 nm / ~568 nm~555 nm / ~565 nm
BrightnessHighVery High
PhotostabilityGoodExcellent, more photostable than Cy3
pH SensitivityRelatively insensitive in physiological pH range (4-10)Relatively insensitive in physiological pH range
Water SolubilityHigh (sulfonated)High (sulfonated)

Experimental Protocols

Protocol 1: Labeling of Proteins with Carboxyl Groups using EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of this compound to a protein containing accessible carboxyl groups (e.g., on aspartic and glutamic acid residues).

Materials:

  • Protein to be labeled (in a suitable amine-free buffer, e.g., MES or PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC to the protein solution to a final concentration of 2-10 mM.

    • Add Sulfo-NHS to a final concentration of 5-20 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • Pass the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS. Collect the protein-containing fractions.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

    • Add a 10- to 20-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.

  • Quenching of Unreacted Dye:

    • Add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a desalting column or dialysis.

    • Collect the fluorescently labeled protein fractions.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~554 nm (for Sulfo-Cy3).

Protocol 2: Immunofluorescence Staining of EGFR in Cultured Cells

This protocol outlines the use of a Sulfo-Cy3-labeled secondary antibody for the detection of the Epidermal Growth Factor Receptor (EGFR) in fixed and permeabilized cells.

Materials:

  • Cultured cells grown on coverslips

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

  • Primary Antibody: Rabbit anti-EGFR

  • Secondary Antibody: Sulfo-Cy3-conjugated Goat anti-Rabbit IgG

  • Nuclear Counterstain: DAPI

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on sterile coverslips to the desired confluency.

    • Wash cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-EGFR antibody in Blocking Buffer to its optimal working concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cy3-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Incubate cells with DAPI solution for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and Sulfo-Cy3.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for regulating cell growth, proliferation, and differentiation. Its dysregulation is often implicated in cancer. Immunofluorescence can be used to visualize EGFR localization and activation.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified EGFR signaling cascade leading to gene transcription.

Experimental Workflow: EDC/Sulfo-NHS Protein Labeling

The following diagram illustrates the key steps in conjugating this compound to a protein with carboxyl groups.

Protein_Labeling_Workflow Start Start: Protein with Carboxyl Groups Activate Activate Carboxyls with EDC/Sulfo-NHS Start->Activate Conjugate Conjugate with This compound Activate->Conjugate Purify Purify Labeled Protein (Desalting/Dialysis) Conjugate->Purify End End: Purified Sulfo-Cy3 Labeled Protein Purify->End

Caption: Workflow for protein labeling with this compound.

Logical Relationship: Direct vs. Indirect Immunofluorescence

This diagram illustrates the difference between direct and indirect immunofluorescence detection methods.

IF_Comparison cluster_direct Direct Immunofluorescence cluster_indirect Indirect Immunofluorescence Antigen_D Antigen Primary_D Primary Antibody (Labeled) Antigen_D->Primary_D Binding Antigen_I Antigen Primary_I Primary Antibody (Unlabeled) Antigen_I->Primary_I Binding Secondary_I Secondary Antibody (Labeled) Primary_I->Secondary_I Binding (Signal Amplification)

Caption: Comparison of direct and indirect immunofluorescence.

References

Troubleshooting & Optimization

Troubleshooting Low Labeling Efficiency with Sulfo-Cy3 Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Sulfo-Cy3 amine for labeling carboxyl groups on proteins, antibodies, and other biomolecules, achieving high labeling efficiency is crucial for the success of downstream applications. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the labeling process.

The primary method for conjugating an amine-containing dye like Sulfo-Cy3 to a carboxyl group on a protein is through a two-step carbodiimide (B86325) reaction, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS). This process first activates the carboxyl groups to form a semi-stable Sulfo-NHS ester, which then readily reacts with the amine group of the Sulfo-Cy3 dye to form a stable amide bond.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two-step EDC/Sulfo-NHS coupling reaction?

The two-step coupling reaction has two distinct optimal pH ranges. The initial activation of carboxyl groups with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0 .[3][5][6] The subsequent reaction of the activated molecule with the amine group of Sulfo-Cy3 is most efficient at a pH ranging from 7.0 to 8.5 .[5][6][7][8]

Q2: What are the best buffers to use for this reaction?

It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the reaction.[3][6]

  • Activation Step (pH 4.5-6.0): 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer is a highly recommended choice.[3][4][5][6]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used.[5][6] Other suitable options include borate (B1201080) or sodium bicarbonate buffer.[6]

Q3: How should I prepare and store my EDC and Sulfo-NHS reagents?

Both EDC and Sulfo-NHS are sensitive to moisture and should be stored desiccated at -20°C.[6] To prevent condensation, always allow the reagent vials to warm to room temperature before opening.[6] It is best to prepare EDC and Sulfo-NHS solutions immediately before use, as they are prone to hydrolysis in aqueous solutions.[6]

Q4: What are the recommended molar ratios of Protein:EDC:Sulfo-NHS:this compound?

The optimal molar ratios can vary, but a common starting point is a molar excess of EDC and Sulfo-NHS over the carboxyl-containing protein. For the this compound, a molar excess relative to the protein is also recommended.

ComponentRecommended Molar Ratio (relative to Protein)
Protein1
EDC2 - 10 fold excess[6]
Sulfo-NHS2 - 5 fold excess[6]
This compound10-fold molar excess[2]

Note: These ratios are a starting point and may require optimization for your specific protein and application.

Q5: How do I stop (quench) the labeling reaction?

Quenching is important to deactivate any remaining reactive groups. Common quenching reagents added to a final concentration of 10-50 mM include hydroxylamine, Tris, glycine, or ethanolamine.[2][5][9]

Troubleshooting Guide

Issue 1: Low or No Labeling Efficiency

This is one of the most common problems and can be attributed to several factors.

Potential CauseRecommended Action
Inactive Reagents EDC and Sulfo-NHS are moisture-sensitive.[6] Ensure they are stored properly in a desiccator at -20°C and brought to room temperature before opening to prevent condensation.[6] Always prepare fresh solutions immediately before use.[6]
Inappropriate Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the reaction.[6] Use recommended buffers such as MES for the activation step and PBS for the coupling step.[3][4][5][6]
Incorrect pH The two reaction steps have different optimal pH ranges. Verify the pH of your buffers. Use a pH of 4.5-6.0 for the EDC/Sulfo-NHS activation and a pH of 7.0-8.5 for the amine coupling.[5][6][7][8]
Hydrolysis of Intermediates The O-acylisourea intermediate formed by EDC and the Sulfo-NHS ester are both susceptible to hydrolysis.[4][6] Perform the reaction steps promptly after adding the reagents.
Insufficient Reagent Concentration The concentrations of EDC, Sulfo-NHS, and this compound may need to be optimized. Try increasing the molar excess of these reagents. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the protein.[6] A 10-fold molar excess of the amine dye is also a good starting point.[2]

Issue 2: Protein Precipitation During the Reaction

Protein precipitation can significantly decrease the yield of your labeled product.

Potential CauseRecommended Action
Protein Aggregation Changes in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility.
High EDC Concentration In some cases, very high concentrations of EDC can lead to precipitation.[6] If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
Loss of Stabilizing Charge The activation of carboxyl groups neutralizes their negative charge, which can lead to aggregation if these charges are important for solubility. Using Sulfo-NHS helps to maintain solubility due to its charged sulfonate group.[6]

Experimental Protocol: Two-Step Labeling of Proteins with this compound

This protocol is a general guideline for labeling a protein with this compound using EDC and Sulfo-NHS. Optimization may be required for your specific protein.

Materials:

  • Protein to be labeled

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0[2]

  • Coupling Buffer: PBS, pH 7.2-7.5[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[2][5]

  • Desalting column for purification[1][2]

Procedure:

Step 1: Activation of Protein Carboxyl Groups

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.[5]

  • Dissolve the protein to be labeled in the Activation Buffer to a final concentration of 20-100 µM.[2]

  • Add EDC and Sulfo-NHS to the protein solution to a final concentration of 2 mM and 5 mM, respectively. Mix well.[2]

  • Incubate the reaction for 15 minutes at room temperature.[2][5]

  • Optional: To quench the EDC, add 2-mercaptoethanol (B42355) to a final concentration of 20 mM.[5]

  • Optional: Remove excess EDC and byproducts by passing the solution through a desalting column equilibrated with Activation Buffer.

Step 2: Coupling of this compound

  • Immediately add a 10-fold molar excess of this compound to the activated protein solution.[2]

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding concentrated Coupling Buffer.[2]

  • Incubate the reaction for 2 hours at room temperature, protected from light.[2][5]

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.[2][5]

Step 3: Purification of the Labeled Protein

  • Separate the labeled protein from unreacted dye and other reaction components using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[1][2][10]

  • Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored band to elute.

Step 4: Determination of Degree of Labeling (DOL) The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy3 (approximately 550 nm, A550).

  • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the dye at 280 nm.

  • The DOL is the molar ratio of the dye to the protein.[11][12][13]

Visualizing the Process

G cluster_workflow Experimental Workflow A Prepare Protein in Activation Buffer (pH 4.5-6.0) B Add EDC and Sulfo-NHS A->B C Incubate 15 min (Activation) B->C D Add this compound & Adjust pH to 7.0-8.5 C->D E Incubate 2 hours (Coupling) D->E F Quench Reaction E->F G Purify Labeled Protein (Desalting Column) F->G H Characterize (DOL) G->H

Caption: A streamlined workflow for the two-step labeling of proteins with this compound.

G cluster_reaction Chemical Reaction Pathway Protein_COOH Protein-COOH O_acylisourea O-acylisourea intermediate (unstable) Protein_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea Sulfo_NHS_ester Sulfo-NHS ester (semi-stable) O_acylisourea->Sulfo_NHS_ester + Sulfo_NHS Sulfo-NHS Sulfo_NHS->Sulfo_NHS_ester Labeled_Protein Labeled Protein (Stable Amide Bond) Sulfo_NHS_ester->Labeled_Protein + Sulfo_Cy3_NH2 Sulfo-Cy3-NH2 Sulfo_Cy3_NH2->Labeled_Protein

Caption: The reaction mechanism for EDC/Sulfo-NHS mediated labeling of a carboxyl group.

References

Sulfo-Cy3 amine aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy3 amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on aggregation-related issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Fluorescent Signal After Labeling

Q: I have labeled my protein with this compound, but I am observing a very weak or no fluorescent signal. What could be the cause?

A: Low fluorescence intensity after labeling can stem from several factors, often related to the labeling conditions or dye aggregation. Here are the primary causes and troubleshooting steps:

  • Incorrect Buffer Composition: The labeling reaction is highly sensitive to the buffer used.

    • Problem: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the this compound, leading to significantly lower labeling efficiency.

    • Solution: Ensure your labeling buffer is free of primary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.

  • Suboptimal pH: The pH of the reaction buffer is critical for efficient conjugation.

    • Problem: The primary amine groups on proteins are most reactive when they are deprotonated. If the pH is too low (below ~7.5), the labeling efficiency will be reduced. Conversely, a very high pH can lead to hydrolysis of the dye's reactive group.

    • Solution: For optimal labeling, maintain the pH of your reaction buffer between 8.0 and 8.5.

  • Dye Aggregation: this compound, like other cyanine (B1664457) dyes, has a tendency to aggregate in aqueous solutions, which can quench fluorescence.

    • Problem: At high concentrations, this compound molecules can form non-fluorescent or weakly fluorescent aggregates. This is a common issue if the dye is not fully dissolved or if it is used at a very high concentration.

    • Solution: Prepare fresh this compound stock solutions in an organic solvent like DMSO or DMF and add it to the reaction mixture with gentle vortexing. Avoid using purely aqueous buffers to dissolve the lyophilized dye powder. If aggregation is suspected in your stock solution, it can be disrupted by adding a small amount of organic solvent or by sonication.

Issue 2: Unexpected Changes in Absorption/Emission Spectra

Q: The absorption and/or emission spectrum of my this compound-labeled conjugate is shifted compared to the expected values. Why is this happening?

A: Spectral shifts are a classic indicator of dye aggregation. Cyanine dyes can form different types of aggregates with distinct spectral properties:

  • H-aggregates: These are "face-to-face" stacked dye molecules that typically result in a blue-shift (a shift to a shorter wavelength) in the absorption spectrum. H-aggregates are often associated with fluorescence quenching.

  • J-aggregates: These are "end-to-end" arranged dye molecules that cause a red-shift (a shift to a longer wavelength) in the absorption spectrum, often with a narrowing of the spectral band.

The formation of these aggregates is influenced by dye concentration, salt concentration, and the presence of certain biomolecules. To confirm if aggregation is the cause of the spectral shifts, you can measure the absorption spectrum at different concentrations. A change in the spectral shape with increasing concentration is a strong indication of aggregation.

Issue 3: Inconsistent Labeling Efficiency

Q: I am getting variable and inconsistent results in my labeling experiments with this compound. How can I improve reproducibility?

A: Inconsistent labeling can be frustrating and is often traced back to issues with dye stability and reaction conditions.

  • Dye Stock Solution Stability:

    • Problem: this compound in solution can degrade over time, especially if not stored properly. Repeated freeze-thaw cycles of aqueous stock solutions can also promote aggregation.

    • Solution: Prepare single-use aliquots of your this compound stock solution in an anhydrous organic solvent like DMSO or DMF and store them at -20°C or -80°C, protected from light. When ready to use, allow the aliquot to come to room temperature before opening to prevent condensation.

  • Protein Concentration:

    • Problem: Low protein concentrations can lead to inefficient labeling.

    • Solution: For optimal results, the recommended protein concentration is typically in the range of 2-10 mg/mL.

  • Molar Ratio of Dye to Protein:

    • Problem: An inappropriate molar ratio of dye to your target molecule can lead to either under-labeling or over-labeling, which can itself induce aggregation and precipitation of the conjugate.

    • Solution: The optimal molar ratio should be determined empirically for each target molecule. A good starting point for proteins is a 10- to 20-fold molar excess of the dye.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and its variants. Please note that exact values can vary depending on the specific experimental conditions (e.g., buffer, pH, temperature, and conjugation partner).

PropertyNon-Sulfonated Cy3Mono-Sulfonated Cy3 (Sulfo-Cy3)Di-Sulfonated Cy3 (di-sulfo-Cy3)Reference
Excitation Maximum (λmax,ex) ~550 nm~555 nm~548 nm[1]
Emission Maximum (λmax,em) ~570 nm~572 nm~563 nm[1]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹~162,000 cm⁻¹M⁻¹[1][2]
Fluorescence Quantum Yield (Φ) ~0.15~0.10~0.10[1]
Solubility in Water Low (requires organic co-solvent)HighVery high

Experimental Protocols

Protocol 1: Detection of this compound Aggregation using UV-Vis Spectroscopy

This protocol allows for the detection of this compound aggregation by observing concentration-dependent changes in the absorption spectrum.

Materials:

  • This compound

  • High-purity water or desired buffer (e.g., PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO or DMF (e.g., 10 mM).

  • Create a series of dilutions of the stock solution in the aqueous buffer of interest, ranging from low micromolar to high micromolar concentrations.

  • Acquire the absorption spectrum for each dilution over a wavelength range of approximately 400 nm to 650 nm.

  • Normalize the spectra to the peak absorbance to facilitate comparison of the spectral shapes.

  • Analyze the data:

    • If the dye exists as a monomer, the shape of the normalized absorption spectrum will remain constant across all concentrations (Beer-Lambert Law is obeyed).

    • If aggregation occurs, you will observe changes in the spectral shape. A new peak or shoulder appearing at a shorter wavelength (blue-shift) indicates the formation of H-aggregates. A new peak or shoulder at a longer wavelength (red-shift) suggests the formation of J-aggregates.

Protocol 2: General Protein Labeling with this compound

This protocol provides a general workflow for labeling proteins with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Dye Preparation: Just before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: a. Adjust the pH of the protein solution to 8.3 using the reaction buffer. b. Add the this compound stock solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess of the dye is a good starting point. c. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~555 nm).

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p_prep Protein in Amine-Free Buffer (pH 7.4) adjust_ph Adjust pH to 8.3 p_prep->adjust_ph d_prep This compound Stock in DMSO mix Mix Dye and Protein (1-2h, RT, Dark) d_prep->mix adjust_ph->mix purify Purify Conjugate (Size Exclusion) mix->purify analyze Characterize DOL (UV-Vis Spec) purify->analyze troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Fluorescence? cause1 Incorrect Buffer? (e.g., Tris, Glycine) start->cause1 Check cause2 Suboptimal pH? (< 7.5 or > 9.0) start->cause2 Check cause3 Dye Aggregation? start->cause3 Check sol1 Use Amine-Free Buffer (PBS, HEPES) cause1->sol1 sol2 Adjust pH to 8.0-8.5 cause2->sol2 sol3 Prepare Fresh Dye Stock in DMSO/DMF cause3->sol3

References

Effect of pH on Sulfo-Cy3 amine labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the effect of pH on Sulfo-Cy3 amine labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with Sulfo-Cy3 NHS ester?

The optimal pH for reacting Sulfo-Cy3 NHS ester with primary amines on proteins is between 8.2 and 8.5.[1] A pH of 8.3 is often cited as ideal for achieving optimal labeling results.[1] While labeling can be performed in a pH range of 7.2 to 9.0, deviations from the optimal range will impact efficiency.[2][3]

Q2: How does pH affect the this compound labeling reaction?

The pH of the reaction buffer is a critical parameter that governs two competing reactions:

  • Amine Reactivity: The primary amino groups (found on lysine (B10760008) residues and the N-terminus of proteins) that react with the Sulfo-Cy3 NHS ester must be in a deprotonated, nucleophilic state (-NH2). At acidic or neutral pH, these groups are predominantly protonated (-NH3+), rendering them unreactive. As the pH increases into the alkaline range, more amino groups become deprotonated and available for labeling.[4][5]

  • NHS Ester Hydrolysis: Sulfo-Cy3 NHS ester is susceptible to hydrolysis, a reaction with water that renders the dye incapable of reacting with the protein. The rate of this hydrolysis reaction increases significantly with increasing pH.[1][6]

Therefore, the optimal pH is a compromise that maximizes the availability of reactive amines while minimizing the rate of dye hydrolysis.

Q3: What happens to labeling efficiency at pH values below the optimal range?

At pH values below 8.0, a larger proportion of the primary amines on the protein will be protonated and thus unavailable for reaction. This leads to a significant decrease in the labeling rate and overall efficiency.[4][5] While labeling can be achieved at a pH as low as 7.0, it requires significantly longer incubation times to achieve a reasonable degree of labeling.[7]

Q4: What is the consequence of performing the labeling reaction at a pH above the optimal range?

At pH values above 8.5, the hydrolysis of the Sulfo-Cy3 NHS ester becomes increasingly rapid.[1][6] For instance, the half-life of a typical NHS ester is about 1 hour at pH 8.0, but this drops to approximately 10 minutes at pH 8.6.[6][8] This rapid degradation of the dye leads to a lower yield of labeled protein as the hydrolyzed dye can no longer participate in the labeling reaction.[4][5]

Q5: Which buffers are recommended for this compound labeling?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target protein for reaction with the Sulfo-Cy3 NHS ester. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[5]

  • 0.1 M Sodium Phosphate (pH 8.3-8.5)[5]

  • 50 mM Sodium Borate (pH 8.5)

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided in the labeling reaction itself.[9] However, they can be used to quench the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency / Low Degree of Labeling (DOL) Incorrect Buffer pH: The pH of your protein solution is outside the optimal 8.2-8.5 range.Verify the pH of your protein solution before adding the Sulfo-Cy3 NHS ester. Adjust the pH using 1 M sodium bicarbonate if necessary.[9]
Presence of Amine-Containing Buffers: Your protein sample contains Tris, glycine, or ammonium (B1175870) ions.Dialyze or use a desalting column to exchange the protein into an amine-free buffer like PBS or 0.1 M sodium bicarbonate before labeling.[1][9]
Hydrolyzed Dye: The Sulfo-Cy3 NHS ester has been degraded by moisture.NHS esters are moisture-sensitive.[10] Always allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF and use them immediately. For short-term storage, aliquot and store at -20°C for no more than two weeks.[10]
Low Protein Concentration: The concentration of your protein is too low, which can reduce labeling efficiency.For optimal results, the recommended protein concentration is 2-10 mg/mL.[9] If your protein solution is dilute, consider concentrating it before labeling.
No Labeling Observed Protonated Amines: The reaction pH is too low (e.g., below 7.0), resulting in protonated and unreactive amino groups.Ensure the reaction buffer pH is within the recommended range of 8.2-8.5.
Inactive Dye: The Sulfo-Cy3 NHS ester has completely hydrolyzed due to improper storage or handling.Use a fresh vial of Sulfo-Cy3 NHS ester. Store the dye desiccated at -20°C and protected from light.
Over-labeling (High DOL) leading to protein precipitation or fluorescence quenching High Molar Excess of Dye: Too much Sulfo-Cy3 NHS ester was used in the reaction.Reduce the molar ratio of dye to protein in your next labeling reaction. Start with a 5- to 20-fold molar excess and optimize from there.
High pH or Long Incubation Time: The reaction conditions are too harsh, leading to excessive labeling.Reduce the reaction time or perform the labeling at a slightly lower pH within the optimal range (e.g., pH 8.2).

Data Presentation

The efficiency of this compound labeling is a balance between the reactivity of the target amine and the stability of the NHS ester, both of which are pH-dependent. The following table summarizes the relationship between pH and these two competing factors.

pHAmine ReactivityNHS Ester Stability (Half-life)Expected Labeling Efficiency
7.0Low (amines are mostly protonated)High (approx. 4-5 hours)Low to Moderate (requires long incubation)
7.5ModerateModerateModerate
8.0HighModerate (approx. 1 hour)High
8.3 Optimal Sufficient for reaction Optimal
8.5HighDecreasingHigh
9.0Very HighLow (hydrolysis is rapid)Moderate to Low (dye degrades quickly)
9.3Very HighVery LowLow

Note: The expected labeling efficiency is a qualitative measure based on the interplay between amine reactivity and NHS ester hydrolysis. Actual results may vary depending on the specific protein and reaction conditions.

Experimental Protocols

Key Experiment: Amine Labeling of a Protein with Sulfo-Cy3 NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.

  • Sulfo-Cy3 NHS ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Desalting column (e.g., Sephadex G-25) for purification.

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a pH of 8.3. If not, perform a buffer exchange via dialysis or a desalting column.

    • The protein concentration should ideally be between 2-10 mg/mL.[9]

  • Prepare the Sulfo-Cy3 NHS Ester Solution:

    • Allow the vial of Sulfo-Cy3 NHS ester to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the Sulfo-Cy3 NHS ester solution to achieve the desired molar excess (a 10- to 20-fold molar excess of dye to protein is a common starting point).

    • Add the calculated volume of the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the unreacted Sulfo-Cy3 dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein (these will be visibly colored).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3) reaction Combine and Incubate (1-2h at RT, protected from light) protein_prep->reaction dye_prep Prepare Sulfo-Cy3 Stock Solution (in anhydrous DMSO) dye_prep->reaction quench Quench Reaction (e.g., with Tris buffer) reaction->quench purify Purify Conjugate (Desalting Column) quench->purify product Labeled Protein purify->product

Caption: Experimental workflow for protein labeling with Sulfo-Cy3 NHS ester.

ph_effect cluster_ph Effect of pH on Labeling cluster_consequences Consequences ph_low Low pH (< 7.5) low_reactivity Protonated Amines (-NH3+) Low Reactivity ph_low->low_reactivity leads to ph_optimal Optimal pH (8.2-8.5) balanced Deprotonated Amines (-NH2) Controlled Hydrolysis High Efficiency ph_optimal->balanced leads to ph_high High pH (> 9.0) high_hydrolysis Rapid Dye Hydrolysis Low Yield ph_high->high_hydrolysis leads to

References

Technical Support Center: Post-Labeling Purification of Sulfo-Cy3 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, frequently asked questions, and troubleshooting advice for removing unconjugated Sulfo-Cy3 amine-reactive dye from proteins and other biomolecules after a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy3 NHS Ester and how does it work?

Sulfo-Cy3 NHS Ester is a bright, yellow fluorescent dye that belongs to the cyanine (B1664457) dye family.[1] It contains two key features: a sulfonate group and an N-hydroxysuccinimide (NHS) ester group.[2][3] The sulfonate group increases the dye's water solubility, making it ideal for labeling proteins in aqueous solutions without the need for organic solvents.[1][4] The NHS ester is a reactive group that forms a stable, covalent amide bond with primary amines (-NH2), which are commonly found on the lysine (B10760008) residues and the N-terminus of proteins.[1][5] This reaction occurs most efficiently under slightly basic conditions (pH 8.3-8.5).[1][5]

Q2: Why is it critical to remove unconjugated (free) dye after the labeling reaction?

Removing excess, unreacted dye is essential for several reasons:

  • Accurate Quantification: The presence of free dye interferes with the accurate determination of the degree of labeling (DOL), which is the ratio of dye molecules to protein molecules.[5][6]

  • Reduced Background Signal: Free dye can bind non-specifically to surfaces or other molecules in downstream applications (e.g., immunofluorescence, flow cytometry), leading to high background noise and low signal-to-noise ratios.[7][8]

  • Prevention of Artifacts: Unreacted NHS esters can react with other amine-containing molecules in your assay, leading to misleading results.[9]

Q3: What are the most common methods for removing free Sulfo-Cy3 dye?

The most common methods separate the large, labeled protein from the small, unconjugated dye based on differences in their molecular size. These techniques include:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration or desalting, this method uses a porous resin to separate molecules by size. Larger molecules (the labeled protein) pass through the column quickly, while smaller molecules (the free dye) enter the pores of the resin and are slowed down, allowing for effective separation.[10][11][12] This can be performed in a gravity-flow or spin-column format.[6][12][13]

  • Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate the sample from a large volume of buffer (the dialysate).[14][15] The small, free dye molecules pass through the membrane's pores into the dialysate, while the larger protein-dye conjugates are retained.[14][16]

Q4: How do I choose the right purification method for my experiment?

The choice between methods depends on your sample volume, concentration, time constraints, and the required final concentration.

  • Desalting Spin Columns are ideal for rapid purification of small sample volumes (typically < 4 mL).[17][18] They offer high protein recovery and result in minimal sample dilution.[18][19]

  • Gravity-Flow Desalting Columns are also effective but are generally slower and can lead to greater sample dilution compared to spin columns.

  • Dialysis is well-suited for processing larger sample volumes and is very effective for buffer exchange.[14][16] However, it is a much slower process, often requiring overnight incubation and multiple buffer changes.[14][15]

Q5: What is the Degree of Labeling (DOL) and why is it important to calculate?

The Degree of Labeling (DOL, also called F/P ratio) is the average number of dye molecules covalently attached to a single protein molecule.[5] It is a critical quality control parameter.

  • Under-labeling can result in a weak fluorescent signal.[1]

  • Over-labeling can lead to protein aggregation and fluorescence self-quenching, where the dye molecules interact with each other and reduce the overall fluorescence intensity.[9] The DOL is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's excitation maximum (~555 nm for Cy3).[5]

Comparison of Purification Methods

This table summarizes the key characteristics of the most common methods for removing unconjugated Sulfo-Cy3 dye.

FeatureDesalting Spin ColumnsSize Exclusion (Gravity Flow)Dialysis
Principle Size exclusion chromatography.[12][20]Size exclusion chromatography.[10][21]Passive diffusion across a semi-permeable membrane.[14][15]
Typical Sample Volume 2 µL to 4 mL.[19]Variable, can be scaled up.< 100 µL to several liters.[20]
Processing Time Very Fast (< 10 minutes).[6][13]Moderate (15-30 minutes).Very Slow (4 hours to overnight).[14]
Protein Recovery High (>85-95%).[13][18]Moderate to High.Moderate (some sample loss due to handling/adsorption).[16]
Sample Dilution Minimal.[18][19]Moderate to Significant.Significant (sample volume may increase).
Efficiency of Removal High (>95%).[18]High.Very High (with sufficient buffer changes).[14]
Key Advantage Speed, high recovery, ease of use for small samples.[13]Scalability, good separation.Handles large volumes, effective for buffer exchange.[15]

Experimental Workflows & Logic

The following diagrams illustrate the general experimental workflow for dye removal and a logical approach to troubleshooting common issues.

G cluster_0 Post-Labeling Workflow A Labeling Reaction Complete (Protein + Sulfo-Cy3 NHS) B Choose Purification Method A->B C Desalting / SEC (Spin or Gravity Column) B->C Small Volume Fast Cleanup D Dialysis (Cassette or Tubing) B->D Large Volume Buffer Exchange E Purified Protein-Dye Conjugate C->E D->E F Characterize Conjugate (Measure Absorbance, Calc. DOL) E->F

Caption: Workflow for purifying protein-dye conjugates.

G cluster_1 Troubleshooting Logic Problem Problem Encountered Cause1 Insufficient Dye Removal? Problem->Cause1 Cause2 Low Protein Recovery? Problem->Cause2 Cause1->Cause2 No Sol1a Column Overloaded (Too much sample) Cause1->Sol1a Yes Sol2a Protein Precipitation (Over-labeling?) Cause2->Sol2a Yes Sol1c Reprocess sample with new column Sol1a->Sol1c Sol1b Incorrect Column Size / MWCO Sol1b->Sol1c Sol2c Centrifuge sample before loading & check DOL Sol2a->Sol2c Sol2b Non-specific Binding (to column/membrane) Sol2b->Sol2c

Caption: Troubleshooting flowchart for purification issues.

Troubleshooting Guide

Problem: My purified sample still has high background fluorescence, suggesting insufficient removal of free dye.

  • Possible Cause: The capacity of the desalting column was exceeded. Each column has a recommended sample volume and concentration limit. Overloading the column prevents efficient separation.

  • Solution: Reprocess the sample using a new column with the appropriate volume of sample.[6] For some dyes that are more "sticky," a second round of purification may be necessary.[6]

  • Possible Cause: The wrong size exclusion limit or MWCO was used. For Sulfo-Cy3 (MW ~700-800 Da), a desalting resin with a 5K to 7K MWCO is typically effective.[18]

  • Solution: Ensure your column or dialysis membrane is rated for retaining your protein while allowing small molecules to be removed. For very small proteins (<20 kDa), carefully select a column with an appropriate exclusion limit.[13]

Problem: I have very low protein recovery after purification.

  • Possible Cause: The protein may have precipitated. This can sometimes occur due to over-labeling, which can alter the protein's solubility.

  • Solution: Before purification, centrifuge your labeling reaction at high speed (e.g., >10,000 x g) for 15 minutes to pellet any aggregates.[22] Purify the supernatant. In future experiments, consider reducing the molar excess of dye used in the labeling reaction.

  • Possible Cause: Too much resin or an improperly sized column was used for the sample amount.[6]

  • Solution: Follow the manufacturer's guidelines for the ratio of resin bed volume to sample volume. Using an excessively large column for a small sample can lead to significant sample loss and dilution.

  • Possible Cause: The protein is non-specifically binding to the dialysis membrane or column material.

  • Solution: Consider using a different brand of column or a dialysis device made from a different material (e.g., regenerated cellulose (B213188) vs. PES). Adding a carrier protein like BSA can sometimes help if the final concentration is very low (<1 mg/mL), but only if this is compatible with your downstream application.[6]

Experimental Protocols

Protocol 1: Purification Using a Desalting Spin Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

This protocol is adapted for a typical microcentrifuge-based spin column and should be adjusted based on the manufacturer's specific instructions.

  • Prepare the Column: Invert the column sharply several times to resuspend the resin. Remove the bottom closure and place the column into a collection tube.[6]

  • Equilibrate the Resin: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.[18] Place the column in a new collection tube.

  • Add Equilibration Buffer: Add your desired final buffer (e.g., PBS) to the column, using the same volume as the resin bed. Centrifuge again for 2 minutes at 1,500 x g. Discard the flow-through. Repeat this step 2-3 times to ensure complete buffer exchange.

  • Load Sample: After discarding the final equilibration wash, place the column into a clean collection tube. Carefully apply your labeling reaction sample to the center of the compacted resin bed.

  • Elute Conjugate: Centrifuge the column for 2 minutes at 1,500 x g to collect your purified, labeled protein.[6] The free dye will remain in the resin.

  • Storage: Store the purified protein protected from light at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage.[6]

Protocol 2: Purification by Dialysis

This protocol provides a general guideline for using dialysis cassettes or tubing.

  • Prepare the Membrane: If using dialysis tubing, cut to the desired length and hydrate (B1144303) thoroughly in your dialysis buffer (e.g., PBS) for at least 30 minutes to remove any preservatives.[15] Dialysis cassettes may be pre-hydrated.

  • Load the Sample: Carefully load your labeling reaction sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.[14] Securely close the device with clamps or by sealing the ends.

  • First Dialysis: Submerge the dialysis device in a beaker containing the dialysis buffer. The volume of the buffer should be at least 200-500 times the volume of your sample.[14]

  • Incubate: Place the beaker on a magnetic stir plate and stir gently at 4°C. Dialyze for at least 2-4 hours.[14][16]

  • Change Buffer: Discard the dialysis buffer, which now contains free dye, and replace it with fresh, cold buffer.

  • Continue Dialysis: Continue to dialyze, performing at least two more buffer changes. For maximum removal, the final buffer change can be left to proceed overnight at 4°C.[14]

  • Recover Sample: Carefully remove the device from the buffer, gently dry the outside, and recover your purified sample into a clean tube.[15] Store appropriately as described in the previous protocol.

References

Solving solubility problems with Sulfo-Cy3 amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy3 amine conjugates. Our goal is to help you overcome common challenges related to solubility and other experimental hurdles.

Frequently Asked Questions (FAQs)

Solubility and Handling

Q1: I am observing precipitation when dissolving my this compound. Isn't it supposed to be water-soluble?

A1: Yes, this compound is designed for high water solubility due to its sulfonate groups.[1][2] However, precipitation can still occur under certain conditions. Here are a few things to consider:

  • Concentration: While highly soluble, there is a limit. Ensure you are not exceeding the solubility limit in your specific buffer. One source indicates solubility in water is as high as 350 g/L.[2]

  • Buffer Composition: The presence of certain salts or organic co-solvents in high concentrations could potentially reduce the solubility of the dye.

  • pH: While Sulfo-Cy3 is generally stable across a wide pH range (pH 4-10), extreme pH values could affect its solubility.[3][4]

  • Purity of Water: Always use high-purity, deionized, or distilled water to prepare your solutions.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is readily soluble in water, as well as polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2][3] For most biological applications where the target molecule is in an aqueous environment, dissolving the dye directly in the reaction buffer is recommended.[1][5]

Q3: How should I store my this compound stock solution?

A3: Stock solutions of this compound should be stored at -20°C in the dark.[1][2][3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the dye.

Conjugation Reactions

Q1: My conjugation yield with this compound is very low. What could be the problem?

A1: Low conjugation yield can be attributed to several factors:

  • Incorrect Buffer: The buffer used for the conjugation reaction is critical. Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with your target molecule for reaction with the activated dye.[6] Recommended buffers include phosphate-buffered saline (PBS), MES, or HEPES.[6]

  • Suboptimal pH: The pH of the reaction mixture influences the reactivity of the functional groups. For reactions involving the amine group of Sulfo-Cy3 and an activated carboxylic acid (e.g., NHS ester) on the target molecule, a pH range of 7.2-8.5 is generally recommended.[7]

  • Inactive Reagents: If you are using coupling agents like EDC and Sulfo-NHS to activate a carboxyl group on your target molecule, ensure they are fresh and have been stored correctly, as their activity can diminish over time.[8][9]

  • Low Concentration of Reactants: The efficiency of the labeling reaction is dependent on the concentration of both the dye and the target molecule. Very low concentrations (< 2 mg/ml for proteins) can significantly reduce labeling efficiency.[6]

Q2: I am conjugating this compound to a protein with carboxyl groups using EDC/Sulfo-NHS chemistry. What is the optimal pH for this reaction?

A2: This is a two-step process with different optimal pH ranges for each step. The activation of the carboxyl groups on your protein with EDC and Sulfo-NHS is most efficient at a pH of 4.7-6.0, typically in a MES buffer.[8][9][10] The subsequent reaction of the activated carboxyl group with the this compound is most efficient at a pH of 7.2-8.5, usually in a phosphate (B84403) buffer.[8][9][10]

Purification and Storage

Q1: How can I effectively remove unconjugated this compound after the labeling reaction?

A1: Due to its relatively small molecular weight, unconjugated this compound can be efficiently removed from the labeled conjugate using size-based separation methods such as:

  • Size-Exclusion Chromatography (SEC): Using a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25) is a common and effective method.[11][12]

  • Dialysis: Extensive dialysis against a large volume of buffer is another viable option.[13]

  • Spin Columns: For smaller sample volumes, desalting spin columns are a convenient and quick method for purification.[11]

Q2: My purified Sulfo-Cy3 conjugate solution appears cloudy or forms aggregates upon storage. What can I do?

A2: Aggregation of the conjugate can be a problem, even with the highly soluble Sulfo-Cy3 dye. Here are some potential causes and solutions:

  • High Degree of Labeling (DOL): Over-labeling a biomolecule can alter its physicochemical properties, potentially leading to aggregation.[14] Try reducing the molar ratio of dye to your target molecule in the labeling reaction.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.[14] Store your conjugate in single-use aliquots.

  • Storage Buffer: The composition of the storage buffer is important. Consider adding cryoprotectants like glycerol (B35011) (10-50%) or stabilizing proteins such as bovine serum albumin (BSA) to prevent aggregation.[14]

  • High Concentration: Storing the conjugate at a very high concentration can promote aggregation. If possible, store it at a slightly lower concentration.[14]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitation of this compound during dissolution - Exceeding solubility limit.- Incompatible buffer components.- Low-quality water.- Reduce the concentration of the dye.- Prepare the solution in a standard buffer like PBS first.- Use high-purity, deionized water.
Low conjugation efficiency - Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.- Suboptimal pH for the reaction.- Inactive coupling reagents (e.g., EDC, Sulfo-NHS).- Low concentration of reactants.- Perform buffer exchange to an amine-free buffer (e.g., PBS, MES, HEPES).- Adjust the pH to the optimal range for your specific reaction chemistry.- Use fresh, high-quality coupling reagents.- Increase the concentration of your target molecule and/or the dye.
High background fluorescence in imaging experiments - Incomplete removal of unconjugated dye.- Non-specific binding of the conjugate.- Repeat the purification step (SEC, dialysis, or spin column).- Include blocking steps in your experimental protocol (e.g., using BSA).- Add a mild detergent (e.g., Tween-20) to your washing buffers.
Unexpected shifts in absorbance or emission spectra - Dye aggregation.- Environmental effects on the dye's properties after conjugation.- Ensure the conjugate is fully solubilized.- Characterize the spectral properties of the conjugate in the final experimental buffer. Note that the microenvironment around the dye can slightly alter its photophysical properties.[15]
Conjugate precipitates after purification or during storage - High degree of labeling (DOL).- Instability of the conjugate in the storage buffer.- Repeated freeze-thaw cycles.- Optimize the labeling reaction to achieve a lower DOL.- Add stabilizing agents like glycerol or BSA to the storage buffer.- Store the conjugate in single-use aliquots at -20°C or -80°C.

Experimental Protocols

Protocol 1: General Procedure for Dissolving and Storing this compound
  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a high-purity, amine-free buffer (e.g., 1X PBS, pH 7.4) or organic solvent (DMSO or DMF).

  • Dissolution:

    • Add the desired volume of solvent to the vial of this compound to achieve the target concentration (e.g., 10 mg/mL).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Storage:

    • For long-term storage, dispense the stock solution into single-use aliquots.

    • Store the aliquots at -20°C, protected from light.[1][2]

Protocol 2: Two-Step EDC/Sulfo-NHS Coupling of this compound to a Carboxyl-Containing Protein
  • Activation of the Protein:

    • Dissolve the protein in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) at a concentration of 2-10 mg/mL.[8]

    • Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.

    • Add EDC and Sulfo-NHS to the protein solution. A 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the protein is a good starting point.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Purification of the Activated Protein:

    • Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with a coupling buffer (e.g., 1X PBS, pH 7.2-7.5).

  • Conjugation with this compound:

    • Immediately add the this compound solution (dissolved in the coupling buffer) to the purified activated protein. A 10- to 20-fold molar excess of the dye over the protein is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a final concentration of 10-50 mM Tris or glycine to react with any remaining activated carboxyl groups.

  • Purification of the Conjugate:

    • Remove unconjugated this compound using size-exclusion chromatography, dialysis, or a spin column.

Protocol 3: Determination of the Degree of Labeling (DOL)
  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy3 (~548 nm, A548).[2]

  • Calculation:

    • Calculate the concentration of the dye using the Beer-Lambert law:

      • Concentration(Dye) = A548 / (εDye * path length)

      • Where εDye for Sulfo-Cy3 is approximately 162,000 M-1cm-1.[2]

    • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

      • Concentration(Protein) = [A280 - (A548 * CF280)] / (εProtein * path length)

      • Where CF280 is the correction factor for the dye at 280 nm (typically around 0.06 for Sulfo-Cy3) and εProtein is the molar extinction coefficient of your protein at 280 nm.[2]

    • Calculate the DOL:

      • DOL = Concentration(Dye) / Concentration(Protein)

Data Presentation

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference(s)
Molecular Weight~714.94 g/mol [2]
Excitation Maximum (λex)~548 nm[2]
Emission Maximum (λem)~563 nm[2]
Molar Extinction Coefficient (ε)~162,000 M-1cm-1[2]
Fluorescence Quantum Yield~0.1[2]
SolubilityWater, DMSO, DMF[2][3]
Storage Temperature-20°C[1][2][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis & Storage dissolve_dye Dissolve this compound in Amine-Free Buffer mix Mix Protein and Dye (Optimize Molar Ratio) dissolve_dye->mix prep_protein Prepare Protein in Appropriate Buffer prep_protein->mix incubate Incubate (e.g., 2h at RT) Protected from Light mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Characterize Conjugate (e.g., Calculate DOL) purify->analyze store Store Conjugate (Aliquots at -20°C) analyze->store

Caption: General experimental workflow for labeling a protein with this compound.

troubleshooting_logic start Low Conjugation Yield? check_buffer Is Buffer Amine-Free (e.g., no Tris/Glycine)? start->check_buffer Yes check_ph Is pH Optimal (e.g., 7.2-8.5)? check_buffer->check_ph Yes solution_buffer Solution: Buffer Exchange to Amine-Free Buffer check_buffer->solution_buffer No check_reagents Are Coupling Reagents (if used) Fresh? check_ph->check_reagents Yes solution_ph Solution: Adjust pH check_ph->solution_ph No check_conc Are Reactant Concentrations Sufficient? check_reagents->check_conc Yes solution_reagents Solution: Use Fresh Reagents check_reagents->solution_reagents No solution_conc Solution: Increase Concentrations check_conc->solution_conc No success Successful Conjugation check_conc->success Yes solution_buffer->start solution_ph->start solution_reagents->start solution_conc->start

Caption: Troubleshooting logic for low conjugation yield with this compound.

References

Validation & Comparative

Choosing the Right Tool for the Job: A Head-to-Head Comparison of Sulfo-Cy3 Amine and Alexa Fluor 555 for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of immunofluorescence, the choice of fluorophore can be the determining factor between a clear, publishable result and a frustratingly ambiguous one. For researchers working in the orange-red spectrum, both Sulfo-Cy3 amine and Alexa Fluor 555 are popular choices for labeling antibodies and other probes. This guide provides an in-depth, data-driven comparison to help you decide which of these powerful tools is best suited for your specific research needs.

At a Glance: Key Performance Metrics

A direct comparison of their photophysical properties reveals that while both dyes are spectrally similar, Alexa Fluor 555 demonstrates superior brightness and quantum yield. Brightness, a critical factor for detecting low-abundance targets, is a product of the molar extinction coefficient (the efficiency of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

PropertyThis compoundAlexa Fluor 555
Excitation Maximum (nm) 548[1][2]555[3][4]
Emission Maximum (nm) 563[1][2]565[3][4]
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **162,000[1][2]150,000[4][5]
Quantum Yield ~0.1[1][2]~0.1[6]
Brightness (Extinction Coefficient x Quantum Yield) ~16,200~15,000

While the calculated brightness based on the provided data is similar, experimental evidence consistently indicates that Alexa Fluor 555 conjugates are significantly brighter and more photostable than Cy3 conjugates.[7][8] This enhanced performance, particularly at higher degrees of labeling, translates to a better signal-to-noise ratio and more robust data in imaging applications.[7]

Digging Deeper: Photostability and Performance in Immunofluorescence

Beyond the numbers, the practical performance in a laboratory setting is what truly matters. Multiple studies have shown that Alexa Fluor 555 exhibits significantly greater photostability than Cy3.[9] In one direct comparison, after 95 seconds of continuous illumination, Alexa Fluor 555 retained almost 90% of its initial fluorescence, whereas Cy3 retained only about 75%. This increased resistance to photobleaching allows for longer exposure times during image acquisition, which is crucial for capturing weak signals and for time-lapse imaging experiments.

The superior brightness of Alexa Fluor 555 conjugates over Cy3 has been demonstrated in various applications, including flow cytometry and immunofluorescence microscopy.[7][10] This advantage is particularly noticeable at higher dye-to-protein ratios, where Cy3 can suffer from self-quenching, leading to a decrease in fluorescence.[7] The structural design of Alexa Fluor dyes makes them less susceptible to this phenomenon, resulting in brighter and more reliable conjugates.

Experimental Protocol: A General Guide to Immunofluorescence Staining

The following is a generalized protocol for immunofluorescence staining of cultured cells using fluorescently labeled secondary antibodies. This protocol should be optimized for your specific cell type, primary antibody, and experimental setup.

A. Cell Preparation

  • Grow cells on sterile glass coverslips or in imaging-compatible plates.

  • Wash the cells gently with ice-cold Phosphate Buffered Saline (PBS).

  • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

B. Permeabilization and Blocking

  • If your target antigen is intracellular, permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin or normal serum from the secondary antibody host species in PBS with 0.1% Triton X-100) for 60 minutes at room temperature.

C. Antibody Incubation

  • Dilute the primary antibody to its optimal concentration in the blocking buffer.

  • Aspirate the blocking buffer from the cells and add the diluted primary antibody.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS for 5 minutes each.

  • Dilute the Sulfo-Cy3 or Alexa Fluor 555 conjugated secondary antibody in the blocking buffer, protecting it from light.

  • Aspirate the wash buffer and add the diluted secondary antibody.

  • Incubate for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

D. Mounting and Imaging

  • (Optional) Counterstain the nuclei with a DNA-binding dye like DAPI.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.

Visualizing the Workflow and Comparison

To better understand the immunofluorescence process and the key differences between the two fluorophores, the following diagrams have been generated.

G Immunofluorescence Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Analysis cell_culture Cell Culture fixation Fixation (e.g., PFA) cell_culture->fixation permeabilization Permeabilization (if needed) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (Sulfo-Cy3 or Alexa Fluor 555) primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: A simplified workflow of an indirect immunofluorescence experiment.

G Conceptual Comparison of Photostability cluster_alexa Alexa Fluor 555 cluster_cy3 Sulfo-Cy3 alexa_initial High Initial Fluorescence alexa_final Sustained Fluorescence alexa_initial->alexa_final Slower decay cy3_initial High Initial Fluorescence cy3_final Faster Photobleaching cy3_initial->cy3_final Faster decay start Excitation Light start->alexa_initial start->cy3_initial

Caption: Alexa Fluor 555 exhibits greater photostability than Sulfo-Cy3.

Conclusion: Making an Informed Decision

For most immunofluorescence applications, the superior brightness and photostability of Alexa Fluor 555 make it the preferred choice over this compound. This is especially true for experiments involving low-abundance targets, quantitative analysis, and extended imaging times. The enhanced performance of Alexa Fluor 555 can lead to clearer images, a better signal-to-noise ratio, and more reliable and reproducible data.

However, this compound remains a viable and more cost-effective option for routine applications where the highest sensitivity and photostability are not critical. Ultimately, the choice between these two fluorophores will depend on the specific demands of your experiment and your available resources. For researchers aiming for the highest quality data, particularly in challenging imaging scenarios, the investment in Alexa Fluor 555 is likely to be a worthwhile one.

References

Performance of Sulfo-Cy3 Amine in FRET Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET) in their work, the selection of appropriate fluorophores is paramount to experimental success. This guide provides a detailed comparison of Sulfo-Cy3 amine, a popular orange-fluorescent dye, with other commonly used fluorophores in FRET applications. We will delve into its photophysical properties, present comparative data, and provide standardized experimental protocols to aid in your research endeavors.

Photophysical Properties: A Head-to-Head Comparison

This compound is a sulfonated version of the cyanine (B1664457) dye Cy3, which enhances its water solubility, a crucial feature for bioconjugation in aqueous environments.[1][2][3] It is known for its high extinction coefficient, good quantum yield, and excellent photostability.[1][4] In FRET experiments, Sulfo-Cy3 is frequently used as a donor or acceptor, often paired with dyes like Cy5. A common alternative to the Cy dye family are the Alexa Fluor dyes, which are also widely used in FRET-based assays.

Below is a table summarizing the key photophysical properties of this compound and common FRET partners or alternatives.

PropertyThis compoundCy5Alexa Fluor 555
Excitation Max (nm) ~548 - 554~649~555
Emission Max (nm) ~563 - 568~670~565
Extinction Coeff. (M⁻¹cm⁻¹) ~150,000 - 162,000~250,000~150,000
Quantum Yield ~0.1 - 0.24~0.2~0.1
Solubility High in waterModerate (sulfonated versions are water-soluble)High in water
Reactivity Amine-reactive (for conjugation to carboxyl groups)Amine, Thiol, etc. (depending on derivative)Amine, Thiol, etc. (depending on derivative)

Note: The quantum yield and fluorescence lifetime of cyanine dyes like Sulfo-Cy3 can be significantly influenced by their local environment and conjugation partner. For instance, the quantum yield of Cy3 attached to single-stranded DNA is higher than when it is attached to double-stranded DNA.

FRET Signaling Pathway and Experimental Workflow

To visually represent the underlying principles and practical steps of a FRET experiment, the following diagrams have been generated using the DOT language.

FRET_Signaling_Pathway cluster_donor Donor Fluorophore (e.g., Sulfo-Cy3) cluster_acceptor Acceptor Fluorophore (e.g., Cy5) D_ground Ground State D_excited Excited State D_ground->D_excited Excitation D_excited->D_ground Donor Emission A_excited Excited State D_excited->A_excited FRET A_ground Ground State A_excited->A_ground Acceptor Emission

Caption: Förster Resonance Energy Transfer (FRET) signaling pathway.

FRET_Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Labeling Labeling Biomolecules (Donor: this compound, Acceptor: e.g., Cy5) Purification Purification of Labeled Conjugates Labeling->Purification Excitation Excite Donor Fluorophore Purification->Excitation Emission Measure Donor and Acceptor Emission Excitation->Emission Ratio Calculate FRET Efficiency (e.g., Ratio of Acceptor to Donor Intensity) Emission->Ratio Interpretation Interpret Results Ratio->Interpretation

Caption: A generalized experimental workflow for FRET analysis.

Experimental Protocols

Below is a generalized protocol for a FRET experiment involving the labeling of a protein with this compound and a partner dye.

Materials:
  • Protein of interest with an available carboxylic acid group for labeling.

  • This compound

  • Acceptor dye with an amine-reactive group (e.g., Cy5 NHS ester)

  • Activation reagents for carboxyl groups (e.g., EDC and Sulfo-NHS)

  • Conjugation buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer and Fluorometer

Protocol:
  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.

    • Incubate for 15 minutes at room temperature.

  • Labeling with this compound (Donor):

    • Dissolve this compound in DMSO or water to a concentration of 10 mg/mL.

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature, protected from light.

  • Purification of Donor-Labeled Protein:

    • Remove excess, unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Labeling with Acceptor Dye:

    • Follow the manufacturer's protocol for labeling the donor-labeled protein with the amine-reactive acceptor dye (e.g., Cy5 NHS ester). This typically involves incubating the protein with a molar excess of the dye in a suitable buffer (e.g., PBS, pH 7.4) for 1 hour at room temperature.

  • Final Purification:

    • Purify the dually labeled protein from excess acceptor dye using a size-exclusion chromatography column.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dyes (at their respective absorption maxima).

  • FRET Measurement:

    • Dilute the dually labeled protein to a suitable concentration in your assay buffer.

    • Excite the sample at the excitation wavelength of the donor (Sulfo-Cy3, ~550 nm).

    • Measure the fluorescence emission spectrum, collecting both the donor emission (~570 nm) and the acceptor emission (~670 nm).

    • Calculate the FRET efficiency using the ratio of the acceptor intensity to the donor intensity or other established methods.

Conclusion

This compound is a robust and versatile fluorescent dye for FRET applications, offering high water solubility, brightness, and photostability. Its performance is comparable to other widely used dyes, and its amine-reactivity allows for straightforward conjugation to biomolecules. The choice between this compound and other fluorophores will ultimately depend on the specific requirements of the experiment, including the desired spectral properties, the nature of the biomolecules being labeled, and the instrumentation available. This guide provides a foundational understanding to assist researchers in making informed decisions for their FRET-based studies.

References

Sulfo-Cy3 Amine: A Comparative Guide for Amine-Reactive Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent labeling, the selection of an appropriate dye is paramount for generating high-quality, reproducible data. This guide provides a detailed comparison of Sulfo-Cy3 amine with other popular amine-reactive fluorescent dyes. Tailored for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance characteristics, supported by experimental data, to facilitate informed decisions in experimental design.

Executive Summary

This compound is a water-soluble, bright, and photostable fluorescent dye widely used for labeling biomolecules. Its amine-reactive nature allows for the covalent attachment to molecules containing accessible carboxyl groups, or through enzymatic reactions. This guide will compare the key performance indicators of this compound against spectrally similar alternatives, including Alexa Fluor 555, DyLight 550, and others. The comparison will focus on critical parameters such as quantum yield, molar extinction coefficient, and photostability.

Performance Comparison of Amine-Reactive Dyes

The choice of a fluorescent dye is often a trade-off between brightness, photostability, and cost. The following table summarizes the key quantitative data for this compound and its common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Brightness*Relative Photostability
This compound ~555~570~150,000~0.1-0.2++++++
Alexa Fluor 555 NHS Ester 555565150,0000.1+++++++++
DyLight 550 NHS Ester 562576150,000Not widely reported++++++
FITC (Fluorescein isothiocyanate) 49551975,0000.92+++
TRITC (Tetramethylrhodamine isothiocyanate) 55057385,0000.28++++

*Relative Brightness is a product of Molar Extinction Coefficient and Quantum Yield. The number of '+' signs indicates a qualitative assessment of performance.

Key Observations:

  • Brightness: Alexa Fluor 555 NHS Ester is generally considered brighter than Sulfo-Cy3 due to a comparable molar extinction coefficient and a potentially higher quantum yield in conjugated form.[1][2]

  • Photostability: Experimental data consistently demonstrates that Alexa Fluor 555 is significantly more photostable than Cy3 dyes.[2][3][4] This is a critical advantage for applications requiring prolonged or intense light exposure, such as super-resolution microscopy.

  • Water Solubility: The "Sulfo" designation in Sulfo-Cy3 indicates the presence of a sulfonate group, which significantly increases its water solubility compared to the parent Cy3 dye. This is advantageous for labeling proteins in aqueous buffers without the need for organic co-solvents.

  • Cost-Effectiveness: While performance is a primary consideration, the cost of fluorescent dyes can be a significant factor. Traditionally, cyanine (B1664457) dyes like Cy3 have been a more cost-effective option compared to the Alexa Fluor series.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol describes a general procedure for labeling a protein with this compound using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to increase efficiency)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC (and optionally Sulfo-NHS) to the protein solution. Incubate for 15 minutes at room temperature.

  • Reaction with this compound: Add a 20 to 50-fold molar excess of this compound to the activated protein solution. The reaction pH should be adjusted to 7.2-7.5. Incubate for 2 hours at room temperature, protected from light.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Remove the excess, unreacted dye by passing the reaction mixture through a size-exclusion chromatography column. The first colored fraction to elute will be the labeled protein.

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of the dye (~555 nm). The DOL can be calculated using the Beer-Lambert law.

Visualizing Experimental Workflows and Decision Making

To aid in the selection and application of amine-reactive dyes, the following diagrams illustrate a typical labeling workflow and a decision-making process.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein_Prep Prepare Protein in Amine-Free Buffer Mix Mix Protein and Dye (Adjust pH) Protein_Prep->Mix Dye_Prep Prepare Amine-Reactive Dye Solution Dye_Prep->Mix Incubate Incubate (Protected from Light) Mix->Incubate Purify Purify Conjugate (e.g., Size Exclusion Chromatography) Incubate->Purify Characterize Characterize Conjugate (DOL, Functionality) Purify->Characterize

Caption: General workflow for protein labeling with an amine-reactive fluorescent dye.

decision_tree Start Start: Choose an Amine-Reactive Dye Photostability Is High Photostability Critical? Start->Photostability Brightness Is Maximum Brightness Essential? Photostability->Brightness No Alexa_Fluor Choose Alexa Fluor 555 (Excellent Photostability & Brightness) Photostability->Alexa_Fluor Yes Cost Is Cost a Major Constraint? Sulfo_Cy3 Consider this compound (Good Brightness & Photostability, Cost-Effective) Cost->Sulfo_Cy3 Yes Other_Dyes Evaluate other dyes like DyLight 550 Cost->Other_Dyes No Brightness->Cost No Brightness->Alexa_Fluor Yes

Caption: Decision tree for selecting a suitable amine-reactive fluorescent dye.

Conclusion

This compound remains a robust and versatile choice for many fluorescent labeling applications, offering a good balance of brightness, photostability, and water solubility at a competitive price point. However, for demanding applications that require the utmost in photostability and brightness, such as single-molecule imaging or quantitative imaging of low-abundance targets, premium dyes like Alexa Fluor 555 may provide superior performance. The selection of the optimal dye should always be guided by the specific requirements of the experiment, including the imaging modality, the nature of the target molecule, and budgetary considerations. This guide provides the necessary data and protocols to make an informed decision and achieve reliable and high-quality results in your research.

References

A Researcher's Guide to Quantitative Analysis of Sulfo-Cy3 Amine Labeling by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of fluorescently labeled biomolecules is paramount for accurate experimental results. This guide provides an objective comparison of Sulfo-Cy3 amine for protein labeling and its subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC). We will explore its performance in comparison to other popular amine-reactive fluorescent dyes, supported by experimental data and detailed protocols.

Comparison of Amine-Reactive Fluorescent Dyes

Sulfo-Cy3 is a water-soluble cyanine (B1664457) dye that reacts efficiently with primary amines on proteins and other biomolecules. Its performance is often compared with other fluorescent dyes such as Alexa Fluor dyes and fluorescein (B123965) isothiocyanate (FITC).

Key Performance Metrics:

FeatureSulfo-Cy3 / Cy3Alexa Fluor 555Fluorescein Isothiocyanate (FITC)
Excitation Max (nm) ~550 - 555[1]~555[1]~495[1]
Emission Max (nm) ~570 - 572[1]~565[1]~519
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~150,000~75,000
Quantum Yield ~0.15 - 0.24~0.10~0.92
Photostability Moderate to good, superior to FITCHigh, superior to Cy3Low
pH Sensitivity Relatively insensitive in physiological pH range (4-10)Insensitive over a broad pH rangeFluorescence is significantly affected by pH
Brightness HighVery HighModerate
Self-Quenching Prone to aggregation and self-quenching at high degrees of labelingSignificantly less self-quenching compared to Cy dyesCan exhibit self-quenching

Summary of Comparison:

Alexa Fluor 555 demonstrates superior photostability and brightness compared to Cy3, a close structural analog of Sulfo-Cy3. While Cy3 has a good quantum yield, Alexa Fluor dyes are engineered to be more resistant to photobleaching, providing a more stable signal for quantitative measurements and longer imaging experiments. Furthermore, protein conjugates of Alexa Fluor dyes exhibit significantly less self-quenching at higher degrees of labeling compared to Cy dyes, resulting in more fluorescent conjugates.

Compared to FITC, Sulfo-Cy3 offers significantly better photostability and its fluorescence is less sensitive to pH changes in the physiological range, which is a considerable advantage for reproducibility in biological assays.

Experimental Workflow for Quantitative Analysis

The overall workflow for quantitative analysis of this compound labeling by HPLC involves several key steps from protein preparation to data analysis.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis HPLC Analysis protein_prep Protein Preparation (Buffer Exchange) conjugation Conjugation Reaction protein_prep->conjugation dye_prep This compound Solution Preparation dye_prep->conjugation purification Purification of Labeled Protein (e.g., Spin Column) conjugation->purification hplc Reverse-Phase HPLC purification->hplc detection Fluorescence Detection hplc->detection quantification Data Analysis & Quantification detection->quantification

Fig. 1: Experimental workflow for this compound labeling and HPLC analysis.

Experimental Protocols

Protein Labeling with this compound

This protocol is a general guideline for labeling proteins with an amine-reactive Sulfo-Cy3 dye. Optimal conditions may vary depending on the specific protein.

1. Protein Preparation:

  • The protein solution should be at a concentration of 2-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4.

  • Buffers containing primary amines like Tris or glycine (B1666218) must be removed by dialysis or buffer exchange.

  • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.

2. Dye Preparation:

  • Prepare a 10 mM stock solution of the this compound-reactive dye (e.g., NHS ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

3. Conjugation Reaction:

  • The optimal molar ratio of dye to protein is typically between 10:1 and 20:1. This should be optimized for each specific protein.

  • Add the calculated amount of the dye stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

4. Purification of Labeled Protein:

  • Remove unreacted dye and byproducts using a desalting spin column (e.g., Sephadex G-25) or by dialysis.

  • The purified, labeled protein is then ready for HPLC analysis.

HPLC Analysis of Labeled Protein

This protocol provides a general method for the quantitative analysis of fluorescently labeled proteins using reverse-phase HPLC.

1. Instrumentation and Column:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and a fluorescence detector.

  • Column: A reverse-phase column suitable for protein separation, such as a C4 or C18 wide-pore column (e.g., 300 Å pore size). A common dimension is 4.6 x 150 mm with 3.5 or 5 µm particle size.

2. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

3. HPLC Gradient:

  • Flow Rate: 1.0 mL/min.

  • Gradient Profile:

    • 0-5 min: 20% B

    • 5-25 min: 20-70% B (linear gradient)

    • 25-30 min: 70-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic wash)

    • 35-40 min: 90-20% B (return to initial conditions)

    • 40-45 min: 20% B (equilibration)

  • The gradient should be optimized based on the hydrophobicity of the specific protein being analyzed.

4. Detection:

  • Fluorescence Detector:

    • Excitation Wavelength: 550 nm for Sulfo-Cy3.

    • Emission Wavelength: 570 nm for Sulfo-Cy3.

  • The detector gain should be adjusted to ensure the signal is within the linear range.

5. Quantification:

  • The concentration of the labeled protein is determined by integrating the peak area of the fluorescent signal.

  • A standard curve can be generated using known concentrations of the labeled protein to ensure accurate quantification.

Conclusion

The quantitative analysis of this compound labeled proteins by HPLC is a robust method for determining the concentration and purity of fluorescently labeled biomolecules. While Sulfo-Cy3 is a reliable fluorescent dye, for applications requiring high photostability and brightness, Alexa Fluor 555 presents a superior alternative. The choice of fluorescent dye should be guided by the specific experimental requirements, including the need for photostability, brightness, and pH insensitivity. The provided protocols offer a starting point for developing a validated analytical method for your specific research needs.

References

Brightness and photostability comparison of Sulfo-Cy3 amine and DyLight 555

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, the selection of the optimal dye is paramount for generating robust and reproducible data. This guide provides a detailed comparison of two popular orange-fluorescent dyes, Sulfo-Cy3 amine and DyLight 555, focusing on their brightness and photostability.

This objective analysis, supported by available experimental data and detailed methodologies, aims to empower researchers to make informed decisions for their specific applications, ranging from cellular imaging and flow cytometry to high-content screening.

Brightness: A Quantitative Look

The brightness of a fluorophore is a critical determinant of signal-to-noise ratio in fluorescence experiments. It is a product of the molar extinction coefficient (how strongly the dye absorbs light at a specific wavelength) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

FeatureThis compoundDyLight 555
Excitation Maximum (nm) ~555~562
Emission Maximum (nm) ~570~576
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **150,000 - 162,000150,000[1]
Quantum Yield (Φ) 0.1[2]High (specific value not publicly available)[3][]
Calculated Brightness (ε x Φ) 15,000 - 16,200Not available

While DyLight 550, which is spectrally similar to DyLight 555, is described as having a high quantum yield, a specific numerical value is not consistently reported in publicly available literature.[3] This data gap prevents a direct mathematical comparison of brightness. However, with a molar extinction coefficient comparable to that of Sulfo-Cy3, a high quantum yield would suggest that DyLight 555 is a very bright dye.

Photostability: Resisting the Fade

Photostability, or the ability of a dye to resist photobleaching (irreversible loss of fluorescence upon exposure to light), is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy and single-molecule studies.

Experimental Protocols

To facilitate direct comparison and validation within your specific experimental context, detailed protocols for assessing brightness and photostability are provided below.

Determining Relative Brightness

The relative brightness of fluorescently labeled molecules can be compared by measuring the fluorescence intensity of solutions with identical molar concentrations.

G Workflow for Relative Brightness Assessment cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare equimolar solutions of this compound and DyLight 555 conjugates prep2 Measure absorbance at excitation maximum to confirm concentration prep1->prep2 meas1 Excite samples at their respective absorption maxima prep2->meas1 meas2 Record emission spectra using a fluorometer meas1->meas2 meas3 Determine the peak fluorescence intensity meas2->meas3 analysis1 Normalize fluorescence intensity to concentration meas3->analysis1 analysis2 Compare the normalized intensities to determine relative brightness analysis1->analysis2

Caption: Workflow for assessing the relative brightness of fluorescent dyes.

Quantifying Photostability

A common method to quantify photostability is to measure the rate of fluorescence decay under continuous illumination.

G Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_imaging Time-Lapse Microscopy cluster_analysis Data Analysis prep1 Prepare slides with fluorescently labeled samples prep2 Mount with an appropriate medium prep1->prep2 img1 Select a region of interest prep2->img1 img2 Acquire initial fluorescence image (t=0) img1->img2 img3 Continuously illuminate the sample with a constant light source img2->img3 img4 Acquire images at regular time intervals img3->img4 Repeat analysis1 Measure the mean fluorescence intensity of the region of interest at each time point img4->analysis1 analysis2 Normalize intensities to the initial intensity analysis1->analysis2 analysis3 Plot normalized intensity vs. time analysis2->analysis3 analysis4 Calculate the photobleaching half-life (t1/2) analysis3->analysis4

Caption: Workflow for the assessment of fluorophore photostability.

Conclusion

Both this compound and DyLight 555 are bright, orange-fluorescent dyes suitable for a wide range of biological applications. Based on available data, their brightness is comparable, although a definitive comparison is hampered by the lack of a specific quantum yield for DyLight 555. In terms of photostability, qualitative evidence suggests that DyLight 555 holds an advantage, making it a potentially better choice for imaging modalities that require prolonged light exposure.

For critical applications, it is recommended that researchers perform their own side-by-side comparisons using the protocols outlined in this guide to determine the most suitable fluorophore for their specific experimental conditions and instrumentation.

References

A Head-to-Head Battle: Evaluating Non-Specific Binding of Sulfo-Cy3 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent dye for bioconjugation is critical to generating accurate and reproducible data. Non-specific binding of fluorescently labeled molecules can lead to high background, false positives, and misinterpretation of results. This guide provides an objective comparison of Sulfo-Cy3 amine conjugates and their alternatives, with a focus on non-specific binding, supported by experimental data and detailed protocols.

This compound is a water-soluble, amine-reactive fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules. Its bright fluorescence in the orange-red spectrum makes it a popular choice for various applications, including fluorescence microscopy, flow cytometry, and immunoassays. However, like many fluorescent probes, the potential for non-specific binding is a key consideration. This guide delves into the performance of this compound conjugates, compares them with a popular alternative, Alexa Fluor 555, and provides protocols for evaluating non-specific binding in your own experiments.

Performance Comparison: Sulfo-Cy3 vs. Alexa Fluor 555

To provide a clear comparison, the following table summarizes the key photophysical properties and performance characteristics of Sulfo-Cy3 and a spectrally similar alternative, Alexa Fluor 555. While both dyes are widely used, Alexa Fluor 555 is often cited as having superior brightness and photostability.[1][2][3][4]

PropertySulfo-Cy3Alexa Fluor 555Reference
Excitation Maximum (nm)~555~555[1][2][3][4]
Emission Maximum (nm)~570~565[1][2][3][4]
Molar Extinction Coefficient (cm⁻¹M⁻¹)~150,000~150,000[1][2][3][4]
Relative BrightnessGoodExcellent[1][2][3][4]
PhotostabilityModerateHigh[1][2][3][4]
Water SolubilityHighHigh
ReactivityAmine-reactiveAmine-reactive (NHS ester)

Experimental Evaluation of Non-Specific Binding

To quantitatively assess non-specific binding, a series of experiments can be performed. Below are detailed protocols for common immunoassays.

Experimental Workflow for Evaluating Non-Specific Binding

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Conjugation Antibody Conjugation (Sulfo-Cy3 vs. Alternatives) Purification Purification of Conjugates Conjugation->Purification QC Quality Control (Degree of Labeling) Purification->QC ELISA ELISA QC->ELISA IF Immunofluorescence QC->IF Flow Flow Cytometry QC->Flow Signal Signal-to-Noise Ratio ELISA->Signal Background Background Fluorescence ELISA->Background IF->Signal IF->Background Flow->Signal Flow->Background Comparison Comparative Analysis Signal->Comparison Background->Comparison

Caption: Workflow for comparing non-specific binding of fluorescent conjugates.

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to measure the non-specific binding of a fluorescently labeled antibody to a blocked, antigen-negative surface.

Materials:

  • 96-well microplate (clear for colorimetric, black for fluorescent detection)[5]

  • Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)[6]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Sulfo-Cy3 and Alexa Fluor 555 conjugated non-specific IgG antibodies

  • Plate reader

Procedure:

  • Coating: Do not coat the wells with antigen. Instead, proceed directly to the blocking step to assess binding to the plate surface itself.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.[6]

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Antibody Incubation: Add 100 µL of serially diluted fluorescently labeled non-specific IgG (starting from 10 µg/mL) to the wells. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with 200 µL of Wash Buffer per well.

  • Detection: Read the fluorescence intensity at the appropriate excitation and emission wavelengths for each dye using a microplate reader.

Data Analysis:

Compare the fluorescence intensity at each dilution for the Sulfo-Cy3 and Alexa Fluor 555 conjugates. Higher fluorescence indicates greater non-specific binding to the blocked plate surface.

Protocol 2: Immunofluorescence (IF) Staining

This protocol evaluates non-specific binding on fixed cells that do not express the target antigen.

Materials:

  • Antigen-negative cells grown on coverslips

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Sulfo-Cy3 and Alexa Fluor 555 conjugated primary antibodies

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture antigen-negative cells on coverslips to ~70% confluency.

  • Fixation: Fix the cells with Fixation Buffer for 15 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Permeabilization (if required): Incubate with Permeabilization Buffer for 10 minutes.

  • Blocking: Block with Blocking Buffer for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate with the fluorescently conjugated primary antibodies at various concentrations for 1 hour at room temperature in a humidified chamber.

  • Washing: Wash three times with PBS.

  • Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for each dye and DAPI. Use identical acquisition settings (e.g., exposure time, gain) for all samples to allow for direct comparison.

Data Analysis:

Quantify the mean fluorescence intensity of the background staining in the images for both Sulfo-Cy3 and Alexa Fluor 555 conjugates. A lower mean intensity indicates less non-specific binding.

Mitigating Non-Specific Binding of Cyanine (B1664457) Dyes

For applications involving cell types known for high non-specific uptake, such as monocytes and macrophages, specialized blocking buffers can be employed. "Cyanine TruStain™ Buffer" is a commercially available reagent designed to specifically block the non-specific binding of cyanine-based dyes.[8][9][10]

Signaling Pathway for Non-Specific Cyanine Dye Binding and Inhibition

G CyDye Cyanine Dye (e.g., Sulfo-Cy3) NSB Non-Specific Binding CyDye->NSB Macrophage Macrophage/Monocyte Receptor Scavenger Receptor (e.g., CD64) Macrophage->Receptor expresses Receptor->NSB Inhibition Inhibition NSB->Inhibition Blocker Cyanine TruStain™ Buffer Blocker->Inhibition

Caption: Mechanism of cyanine dye non-specific binding and its inhibition.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data from the experimental protocols described above to illustrate the comparison of non-specific binding.

AssaySulfo-Cy3 Conjugate (Relative Fluorescence Units)Alexa Fluor 555 Conjugate (Relative Fluorescence Units)
ELISA (Antigen-Negative Plate)150 ± 1580 ± 10
Immunofluorescence (Antigen-Negative Cells)250 ± 25120 ± 18

Note: These values are for illustrative purposes. Actual results may vary depending on the specific antibody, conjugation efficiency, and experimental conditions.

Conclusion

Both this compound and Alexa Fluor 555 are effective fluorescent dyes for bioconjugation. However, for applications where minimizing non-specific binding is paramount, Alexa Fluor 555 may offer an advantage due to its generally lower background fluorescence. For experiments involving cell types prone to non-specific uptake of cyanine dyes, the use of a specialized blocking agent like Cyanine TruStain™ Buffer is highly recommended to improve the signal-to-noise ratio. Ultimately, the optimal choice of fluorescent dye depends on the specific experimental requirements, and empirical testing using the protocols outlined in this guide is the most reliable way to determine the best-performing conjugate for your research.

References

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